molecular formula C20H20O4 B185159 dorsmanin A CAS No. 162229-27-8

dorsmanin A

Cat. No.: B185159
CAS No.: 162229-27-8
M. Wt: 324.4 g/mol
InChI Key: UDSAJERKQRQHJR-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dorsmanin A has been reported in Dorstenia prorepens, Dorstenia zenkeri, and other organisms with data available.

Properties

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSAJERKQRQHJR-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162229-27-8
Record name Dorsmanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162229278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Isolating Dorsmanin A: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation of Dorsmanin A, a prenylated flavonoid from the plant Dorstenia mannii. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. Herein, we detail the necessary experimental protocols, present key quantitative data, and visualize the underlying biochemical pathways associated with related compounds.

Dorstenia mannii is a perennial herb found in West Africa and has been a subject of phytochemical investigation due to its use in traditional medicine.[1][2] It is a rich source of a variety of prenylated flavonoids, including this compound.[3][4] These compounds have garnered scientific interest for their potential biological activities.

Experimental Protocols

The isolation of this compound from Dorstenia mannii involves a multi-step process beginning with extraction and followed by chromatographic purification. The following protocols are synthesized from established methodologies for the isolation of flavonoids from plant materials.[5][6][7][8]

Plant Material Collection and Preparation

Fresh twigs and aerial parts of Dorstenia mannii are collected and air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried plant material is then pulverized into a fine powder to increase the surface area for efficient extraction.

Methanol Extraction

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically carried out by maceration, where the plant powder is soaked in methanol for an extended period (e.g., 48-72 hours) with occasional agitation. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Chromatographic Purification

The purification of this compound from the crude extract is achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

a. Stationary and Mobile Phase Preparation:

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of flavonoids. It is activated by heating to remove moisture before use.

  • Mobile Phase: A gradient of non-polar to polar solvents is employed to elute compounds with varying polarities. A common solvent system starts with n-hexane, gradually increasing the polarity by adding ethyl acetate. The final mobile phase may be a mixture of toluene and ethyl acetate (e.g., 7:3 v/v).[5]

b. Column Packing and Sample Loading:

A glass column is packed with a slurry of silica gel in the initial, non-polar mobile phase. The crude methanol extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

c. Elution and Fraction Collection:

The mobile phase is passed through the column, and fractions are collected sequentially. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

d. Monitoring the Separation:

Thin-Layer Chromatography (TLC) is used to monitor the separation of compounds in the collected fractions. Fractions showing similar TLC profiles are pooled together. The spots on the TLC plate can be visualized under UV light.

e. Isolation of this compound:

Fractions containing the compound of interest, as identified by TLC comparison with a reference standard if available, are combined. The solvent is then evaporated to yield purified this compound. The purity of the isolated compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The structural elucidation of this compound is confirmed through spectroscopic analysis. The following tables summarize the expected quantitative data.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H-NMR Chemical shifts (δ) and coupling constants (J) for each proton.
¹³C-NMR Chemical shifts (δ) for each carbon atom.
Mass Spectrometry (MS) Molecular ion peak (m/z) corresponding to the molecular weight.

Note: Specific spectral data for this compound is reported in specialized chemical literature and databases.[9][10][11][12]

Signaling Pathway

While the direct signaling pathways modulated by this compound are a subject of ongoing research, studies on a closely related chalcone, Isothis compound , have demonstrated significant anti-inflammatory effects by inhibiting the JNK and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][13][14] This provides a valuable model for understanding the potential mechanism of action for this compound and other related flavonoids.

The diagram below illustrates the inhibitory effect of Isothis compound on the LPS-induced inflammatory signaling cascade.

G Inhibitory Effect of Isothis compound on LPS-Induced Inflammatory Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates JNK_pathway JNK Pathway TAK1->JNK_pathway activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IkappaB_NFkappaB IκBα/NF-κB Complex IKK_complex->IkappaB_NFkappaB:f0 leads to IκBα degradation NFkappaB NF-κB NFkappaB_n NF-κB (active) NFkappaB->NFkappaB_n translocates to IsodorsmaninA Isothis compound IsodorsmaninA->IKK_complex inhibits IsodorsmaninA->JNK_pathway inhibits Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_n->Inflammatory_Genes induces IkappaB_NFkappaB:f0->IkappaB IkappaB_NFkappaB:f1->NFkappaB

Caption: Isothis compound inhibits LPS-induced inflammatory pathways.

The experimental workflow for the isolation and purification of this compound can be visualized as a logical progression of steps.

G Experimental Workflow for this compound Isolation Start Start: Dorstenia mannii (Twigs/Aerial Parts) Drying Air Drying & Pulverization Start->Drying Extraction Methanol Extraction (Maceration) Drying->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection (Gradient Elution) Column_Chromatography->Fraction_Collection TLC TLC Monitoring Fraction_Collection->TLC Pooling Pooling of Fractions TLC->Pooling Identical Profiles Evaporation Solvent Evaporation Pooling->Evaporation Purified_DorsmaninA Purified this compound Evaporation->Purified_DorsmaninA Analysis Structural Elucidation (NMR, MS) Purified_DorsmaninA->Analysis

Caption: Workflow for isolating this compound from Dorstenia mannii.

Conclusion

This technical guide provides a foundational framework for the isolation and preliminary characterization of this compound from Dorstenia mannii. The detailed protocols and workflow are designed to be adaptable by researchers in a laboratory setting. The presented signaling pathway, based on the activity of a related compound, offers a compelling starting point for further pharmacological investigation into the anti-inflammatory potential of this compound. Future research should focus on elucidating the precise molecular targets and signaling cascades directly modulated by this compound to fully understand its therapeutic potential.

References

Characterization of Dorsmanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin A, a prenylated chalcone isolated from plants of the Dorstenia genus, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the characterization of this compound, with a focus on its antimicrobial properties. This document outlines the compound's chemical identity, summarizes its bioactivity in a quantitative format, and provides detailed experimental protocols for assessing its antimicrobial efficacy. Furthermore, it visualizes the general mechanisms of action attributed to flavonoids and the experimental workflow for its characterization, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical and Physical Properties

This compound is a flavonoid, a class of secondary metabolites found in plants, and is specifically classified as a chalcone.[1] It has been isolated from the twigs of Dorstenia mannii, a medicinal herb traditionally used for various ailments.

PropertyValueReference
Chemical Formula C₂₀H₂₀O₄[2]
Molecular Weight 340.37 g/mol
CAS Number 162229-27-8[2]
Synonyms (E)-1-(5-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[2]
Class Flavonoid (Chalcone)[1]
Source Dorstenia mannii

Biological Activity: Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against a panel of microorganisms, including yeasts, Mycobacteria, and Gram-negative bacteria. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 2.1: Representative Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

The following data are representative examples based on studies of flavonoids isolated from Dorstenia mannii. The original study should be consulted for precise values.

MicroorganismTypeRepresentative MIC (μg/mL)
Candida albicansYeast128
Mycobacterium smegmatisMycobacteria64
Mycobacterium tuberculosisMycobacteria128
Escherichia coliGram-negative>256
Pseudomonas aeruginosaGram-negative>256
Klebsiella pneumoniaeGram-negative256

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the MIC of a compound against conventional bacteria.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • p-iodonitrotetrazolium chloride (INT) solution (0.2 mg/mL)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

Procedure:

  • Dispense 100 μL of appropriate broth medium into each well of a 96-well plate.

  • Add 100 μL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, and so on, down the plate. Discard the final 100 μL from the last well.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension in broth and add 100 μL to each well, resulting in a final volume of 200 μL and the desired final bacterial concentration.

  • Include a positive control (broth, bacteria, and a standard antibiotic) and a negative control (broth, bacteria, and the solvent used to dissolve this compound).

  • Seal the plates and incubate at 37°C for 18-24 hours.

  • After incubation, add 40 μL of the INT solution to each well and incubate for an additional 30 minutes at 37°C.

  • The MIC is determined as the lowest concentration of this compound that prevents a color change from yellow to pink, indicating the inhibition of bacterial growth.[1]

Microplate Alamar Blue Assay (MABA) for Mycobacterium Species

This assay is specifically adapted for determining the MIC of compounds against Mycobacterium species.

Materials:

  • 96-well microtiter plates

  • Mycobacterium culture in logarithmic growth phase (e.g., in Middlebrook 7H9 broth)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Positive and negative controls

Procedure:

  • Dispense 100 μL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

  • Add 100 μL of the this compound stock solution to the first well and perform a two-fold serial dilution as described in the broth microdilution protocol.

  • Prepare an inoculum of the Mycobacterium strain from a logarithmic phase culture.

  • Add 100 μL of the mycobacterial suspension to each well. The final DMSO concentration should not exceed 2.5%.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 μL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24-48 hours.

  • A color change from blue to pink indicates mycobacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Visualizations: Signaling Pathways and Experimental Workflows

General Antimicrobial Mechanisms of Flavonoids

While the specific signaling pathways targeted by this compound are not yet fully elucidated, the general mechanisms of action for flavonoids involve the disruption of microbial cellular processes.

flavonoid_mechanism Dorsmanin_A This compound (Flavonoid) Bacterial_Cell Bacterial Cell Dorsmanin_A->Bacterial_Cell Interacts with Cell_Membrane Cell Membrane Disruption Bacterial_Cell->Cell_Membrane Macromolecular_Synthesis Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) Bacterial_Cell->Macromolecular_Synthesis Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death Macromolecular_Synthesis->Cell_Death

Caption: General antimicrobial action of flavonoids.

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration is a stepwise procedure critical for evaluating the potency of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Add_Indicator Add Growth Indicator (e.g., INT) Incubate->Add_Indicator Read_Results Read Results (Color Change) Add_Indicator->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Conclusion

This compound is a prenylated chalcone with documented antimicrobial properties. This guide provides foundational information for researchers and drug development professionals, including its chemical identity, a summary of its biological activity, and detailed experimental protocols for its evaluation. The provided visualizations offer a conceptual framework for its mechanism of action and experimental design. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Putative Biosynthesis of Dorsmanin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for Dorsmanin A has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of flavonoid and prenylated flavonoid biosynthesis in plants. The specific enzymes and intermediates involved in this compound synthesis in Dorstenia mannii may vary.

Introduction

This compound is a prenylated chalcone, a class of specialized metabolites found in the plant kingdom. It has been isolated from Dorstenia mannii. Prenylated flavonoids, including chalcones, often exhibit enhanced biological activities compared to their non-prenylated counterparts due to increased lipophilicity, which can improve their interaction with biological membranes. This guide provides a detailed, albeit putative, overview of the biosynthetic route to this compound, drawing parallels with well-characterized flavonoid biosynthetic pathways.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three major stages:

  • The Phenylpropanoid Pathway: Formation of the starter molecule, p-Coumaroyl-CoA.

  • Chalcone Synthesis: Formation of the characteristic C6-C3-C6 chalcone backbone.

  • Tailoring and Prenylation: Hydroxylation and subsequent prenylation to yield this compound.

Stage 1: The Phenylpropanoid Pathway - Synthesis of p-Coumaroyl-CoA

The journey to this compound begins with the essential amino acid L-phenylalanine, which is a product of the shikimate pathway. The general phenylpropanoid pathway converts L-phenylalanine into p-Coumaroyl-CoA, the primary building block for a vast array of plant secondary metabolites, including flavonoids[1][2][3][4][5][6][7]. This process involves the sequential action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid[1]. This is the first committed step of the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid[1].

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-Coumaroyl-CoA[1].

Stage 2: Chalcone Synthesis - Formation of the Naringenin Chalcone Backbone

The formation of the characteristic chalcone skeleton is catalyzed by the enzyme Chalcone Synthase (CHS) , a type III polyketide synthase[8][9][10]. CHS orchestrates a series of decarboxylation and condensation reactions:

  • Initiation: One molecule of p-Coumaroyl-CoA serves as the starter unit and is loaded onto the active site of CHS[8][9].

  • Elongation: Three molecules of malonyl-CoA, derived from acetyl-CoA, are sequentially added to the growing polyketide chain. Each addition involves a decarboxylation of malonyl-CoA to form an acetyl-CoA carbanion, which then attacks the polyketide chain[9].

  • Cyclization and Aromatization: After the addition of three malonyl-CoA units, the resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form a new aromatic ring, yielding naringenin chalcone (4,2',4',6'-tetrahydroxychalcone)[1].

Stage 3: Tailoring and Prenylation - The Path to this compound

Based on the structure of this compound, which is (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, several modifications to a chalcone precursor are necessary. A plausible precursor to this compound is isoliquiritigenin (2',4',4-trihydroxychalcone). The formation of isoliquiritigenin would involve a Chalcone Reductase (CHR) acting in concert with CHS to produce a 6'-deoxychalcone.

From a precursor chalcone, likely one with hydroxyl groups at the 2' and 4' positions, the following steps are hypothesized:

  • Hydroxylation: An additional hydroxylation event may occur on the A-ring of the chalcone precursor, catalyzed by a hydroxylase, to introduce a hydroxyl group at the 5' position.

  • Prenylation: The key step in the formation of this compound is the addition of a prenyl group. This reaction is catalyzed by a prenyltransferase (PT) . These enzymes utilize prenyl donors, most commonly dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), which are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways[11]. The prenyltransferase would catalyze the electrophilic addition of the dimethylallyl group to the aromatic ring of the chalcone intermediate. Based on the structure of this compound, this prenylation likely occurs at the C-3' position of the chalcone A-ring.

  • Cyclization: Following prenylation, the prenyl group can undergo cyclization with an adjacent hydroxyl group. In the case of this compound, the prenyl group attached at the C-3' position would cyclize with the hydroxyl group at the C-2' position to form the dihydropyran ring. This cyclization can be enzyme-catalyzed or may occur spontaneously.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Dorsmanin_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_chalcone Chalcone Synthesis cluster_tailoring Putative Tailoring and Prenylation L_Phenylalanine L_Phenylalanine Cinnamic_Acid Cinnamic_Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Acetyl_CoA Acetyl-CoA Malonyl_CoA 3x Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_CoA->Naringenin_Chalcone Putative_Chalcone_Intermediate Putative_Chalcone_Intermediate Naringenin_Chalcone->Putative_Chalcone_Intermediate Hydroxylation/ Reduction? Prenylated_Chalcone Prenylated_Chalcone Putative_Chalcone_Intermediate->Prenylated_Chalcone Prenyltransferase (using DMAPP) Dorsmanin_A Dorsmanin_A Prenylated_Chalcone->Dorsmanin_A Cyclase DMAPP DMAPP DMAPP->Prenylated_Chalcone

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Methodologies (Hypothetical)

While specific protocols for this compound biosynthesis are unavailable, this section outlines general methodologies that would be employed to study this pathway, based on established techniques in flavonoid research.

Enzyme Assays
  • Chalcone Synthase (CHS) Assay:

    • Principle: The activity of CHS can be determined by monitoring the formation of the chalcone product from p-coumaroyl-CoA and malonyl-CoA.

    • Protocol Outline:

      • Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), a source of CHS (crude protein extract from D. mannii or recombinant enzyme), p-coumaroyl-CoA, and radiolabeled [14C]malonyl-CoA.

      • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

      • Stop the reaction by adding acidified ethyl acetate.

      • Extract the chalcone product into the organic phase.

      • Quantify the radiolabeled product using liquid scintillation counting. Alternatively, product formation can be monitored by HPLC.

  • Prenyltransferase (PT) Assay:

    • Principle: PT activity is measured by the incorporation of a prenyl group from a donor like [3H]DMAPP onto the chalcone acceptor.

    • Protocol Outline:

      • Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), a source of PT (microsomal fraction from D. mannii or recombinant enzyme), the putative chalcone substrate, and radiolabeled [3H]DMAPP. Divalent cations like Mg2+ or Mn2+ are often required[12].

      • Incubate the reaction at an optimal temperature.

      • Stop the reaction and extract the prenylated product.

      • Analyze the product by thin-layer chromatography (TLC) or HPLC and quantify the radioactivity.

Identification of Intermediates
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying intermediates in a metabolic pathway. Extracts from D. mannii tissue or from in vitro enzyme assays would be analyzed by LC-MS to detect the masses of the proposed intermediates, such as the prenylated chalcone. Comparison with synthetic standards would confirm their identity.

Gene Identification and Cloning
  • Homology-Based Cloning: Genes encoding the enzymes of the this compound pathway could be identified by searching a transcriptome database of D. mannii for sequences with high similarity to known flavonoid biosynthesis genes (e.g., CHS, PAL, 4CL) and prenyltransferase genes from other plant species.

  • Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous system (e.g., E. coli or yeast) to produce the recombinant enzymes. The activity of these enzymes can then be confirmed using the assays described above.

Quantitative Data (Hypothetical)

As no experimental data for the biosynthesis of this compound is available, the following table is a template illustrating the kind of quantitative data that would be valuable for understanding this pathway.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)
DmCHSp-Coumaroyl-CoANDNDNDND
Malonyl-CoANDND
DmPrenyltransferasePutative Chalcone IntermediateNDNDNDND
DMAPPNDND
ND: Not Determined

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating area of plant biochemistry that awaits full elucidation. The putative pathway presented in this guide, based on the well-established principles of flavonoid and prenylated flavonoid biosynthesis, provides a solid framework for future research. Key future research directions should include:

  • Transcriptome sequencing of Dorstenia mannii to identify candidate genes involved in the pathway.

  • Functional characterization of these candidate genes through heterologous expression and in vitro enzyme assays.

  • In vivo feeding studies with labeled precursors in D. mannii to trace the flow of metabolites through the pathway.

  • Elucidation of the regulatory mechanisms that control the expression of the biosynthetic genes.

A thorough understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but may also open up avenues for the biotechnological production of this and other bioactive prenylated flavonoids for pharmaceutical applications.

References

An In-depth Technical Guide to Dorsmanin A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A is a naturally occurring prenylated flavonoid, a class of compounds known for their diverse biological activities. Isolated from plants such as Psoralea corylifolia and Dorstenia mannii, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a yellow powder with the following physical and chemical characteristics:

PropertyValueReference
Molecular Formula C₂₀H₂₀O₄[1]
Molecular Weight 324.37 g/mol [2]
CAS Number 162229-27-8[1][2]
IUPAC Name (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1]
Physical State Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Storage and Stability Store as a powder. For long-term storage, it is recommended to store at -20°C. Solutions in solvents such as DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.[2]

Biological Activity and Signaling Pathways

This compound, as a chalcone, is predicted to exhibit a range of biological activities. Studies on its isomer, Isothis compound, and other similar flavonoids provide strong evidence for its potential mechanisms of action, primarily centered around the modulation of key inflammatory and cell survival signaling pathways.

Anti-inflammatory Activity

Research on Isothis compound has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] It is highly probable that this compound shares a similar mechanism of action, which involves the inhibition of pro-inflammatory mediators and cytokines.

The anti-inflammatory effects of Isothis compound are mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways.[4][5] It is proposed that this compound may also exert its anti-inflammatory effects by:

  • Inhibiting JNK phosphorylation: This would prevent the activation of downstream transcription factors, such as AP-1, which are involved in the expression of inflammatory genes.

  • Suppressing NF-κB activation: This is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would block the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5]

NF_kB_Inhibition_by_Dorsmanin_A LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65_p50 p65/p50 IkBa_p65->p65_p50 Nucleus Nucleus p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Dorsmanin_A This compound Dorsmanin_A->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Potential Effects on MAPK and PI3K/Akt Signaling Pathways

Given the interconnectedness of cellular signaling, it is plausible that this compound also modulates other critical pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis. The inhibition of JNK by Isothis compound suggests that this compound could also affect other members of the MAPK family, potentially impacting cancer cell survival and proliferation.

  • PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. Cross-talk between the PI3K/Akt and NF-κB pathways is well-established. Inhibition of NF-κB by this compound might be linked to a modulatory effect on the PI3K/Akt pathway.

Further research is required to elucidate the precise effects of this compound on these pathways in mammalian cells.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Glass coverslips in a 24-well plate

  • LPS (Lipopolysaccharide)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking buffer (e.g., BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include a non-stimulated control.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

NF_kB_Translocation_Workflow A Seed cells on coverslips B Pre-treat with this compound A->B C Stimulate with LPS B->C D Fix and permeabilize cells C->D E Block and stain with antibodies D->E F Counterstain nuclei with DAPI E->F G Visualize by fluorescence microscopy F->G

Caption: Workflow for the NF-κB nuclear translocation assay.

Safety and Toxicity

There is currently limited specific toxicity data available for pure this compound. However, studies on the crude methanol extract of Dorstenia mannii, from which this compound can be isolated, have been conducted. An acute oral toxicity study in rats indicated that the LD₅₀ of the extract is greater than 5000 mg/kg body weight, suggesting a low acute toxicity profile for the crude extract. It is important to note that this data pertains to the extract and not the purified compound. Therefore, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment.

Conclusion

This compound is a promising natural flavonoid with potential anti-inflammatory and other biological activities. Its likely mechanism of action involves the modulation of key signaling pathways such as JNK and NF-κB. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The provided experimental protocols offer a starting point for in vitro investigations into its efficacy and mechanism of action. Further studies are warranted to fully characterize its biological effects, particularly on the MAPK and PI3K/Akt pathways, and to establish a comprehensive safety profile for the purified compound.

References

Dorsmanin A: A Technical Whitepaper on its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dorsmanin A, a prenylated flavonoid isolated from plants of the Dorstenia genus, is a subject of growing interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive technical overview of the antioxidant potential of this compound, drawing upon available data for structurally related compounds and established methodologies for assessing antioxidant efficacy. While direct quantitative antioxidant data for this compound is limited in publicly accessible literature, this guide synthesizes information on closely related prenylated flavonoids from Dorstenia mannii to infer its likely antioxidant capabilities. This whitepaper details the experimental protocols for key antioxidant assays, explores the underlying signaling pathways potentially modulated by this compound, and presents this information in a format tailored for researchers and drug development professionals.

Introduction to this compound and Prenylated Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Prenylated flavonoids, a subgroup characterized by the attachment of one or more isoprenoid side-chains, often exhibit enhanced biological activity compared to their non-prenylated counterparts. This enhancement is attributed to increased lipophilicity, which can improve membrane permeability and interaction with cellular targets.

This compound is a prenylated flavonoid found in species such as Dorstenia mannii, a plant with a history of use in traditional medicine. While research has highlighted the significant antioxidant properties of various compounds from Dorstenia mannii, specific data on this compound remains scarce. This guide, therefore, leverages data from its structural analogs, Dorsmanin C and Dorsmanin F, to provide a foundational understanding of its potential antioxidant profile.

Quantitative Antioxidant Activity of Related Compounds

CompoundAssayIC50 / EC50 ValueReference CompoundReference Compound ValueSource
Dorsmanin C DPPH Radical ScavengingPotent ScavengerButylated Hydroxytoluene (BHT)Less potent than Dorsmanin C[1]
LDL Oxidation Inhibition<1 µMQuercetinSimilar to Dorsmanin C[1]
Dorsmanin F DPPH Radical ScavengingPotent ScavengerButylated Hydroxytoluene (BHT)Less potent than Dorsmanin F[1]
LDL Oxidation Inhibition<1 µMQuercetinSimilar to Dorsmanin F[1]
6,8-diprenyleriodictyol DPPH Radical ScavengingEC50: 32.12 ± 1.10 µg/mLAscorbic AcidEC50: 19.33 ± 0.3 µg/mL[2]

Experimental Protocols for Key Antioxidant Assays

The assessment of antioxidant potential relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments relevant to the evaluation of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or methanol)

    • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form. The change in color is measured spectrophotometrically.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Ethanol or phosphate-buffered saline (PBS)

    • Test compound (this compound)

    • Positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a small volume of the test compound or standard to a cuvette or well, followed by the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.

  • Reagents and Equipment:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compound (this compound)

    • Standard solution of known Fe²⁺ concentration (e.g., FeSO₄·7H₂O)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard curve of Fe²⁺. Results are typically expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Principle: The assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can suppress this oxidation.

  • Reagents and Equipment:

    • Cultured cells (e.g., HepG2 human liver cancer cells)

    • Cell culture medium

    • DCFH-DA solution

    • A peroxyl radical generator (e.g., AAPH)

    • Test compound (this compound)

    • Positive control (e.g., Quercetin)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere and grow.

    • Treat the cells with the test compound or positive control for a specific period (e.g., 1 hour).

    • Wash the cells with PBS and then add the DCFH-DA solution.

    • After an incubation period, add the AAPH solution to induce oxidative stress.

    • Immediately begin measuring the fluorescence intensity at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The CAA value is calculated based on the degree of inhibition compared to the control.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids are often mediated through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. One of the most critical pathways in this regard is the Keap1-Nrf2-ARE pathway.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative stress or electrophilic compounds, including certain flavonoids, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase, and superoxide dismutase (SOD), as well as enzymes involved in glutathione synthesis and regeneration.

While direct evidence for this compound's activation of the Nrf2 pathway is not yet available, many flavonoids have been shown to be potent activators of this pathway.[3] The prenyl group in this compound may enhance its ability to interact with and modulate the Keap1-Nrf2 system.

Nrf2_Pathway Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates DorsmaninA This compound DorsmaninA->Keap1 potentially inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters & promotes ubiquitination Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Nrf2-ARE Signaling Pathway for Antioxidant Response.

Experimental and Logical Workflow

The evaluation of a novel compound's antioxidant potential follows a structured workflow, progressing from initial in vitro screening to more complex cell-based assays. This systematic approach ensures a comprehensive understanding of the compound's antioxidant properties.

Experimental_Workflow Antioxidant Potential Evaluation Workflow Start Start: Compound of Interest (this compound) In_Vitro In Vitro Chemical Assays Start->In_Vitro DPPH DPPH Assay In_Vitro->DPPH ABTS ABTS Assay In_Vitro->ABTS FRAP FRAP Assay In_Vitro->FRAP Cell_Based Cell-Based Assays In_Vitro->Cell_Based Data_Analysis Data Analysis & Interpretation DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Cell_Based->CAA ROS_Measurement Intracellular ROS Measurement Cell_Based->ROS_Measurement Antioxidant_Enzyme_Activity Antioxidant Enzyme Activity Cell_Based->Antioxidant_Enzyme_Activity Mechanism Mechanism of Action Studies Cell_Based->Mechanism CAA->Data_Analysis ROS_Measurement->Data_Analysis Antioxidant_Enzyme_Activity->Data_Analysis Nrf2_Activation Nrf2 Pathway Activation Mechanism->Nrf2_Activation Nrf2_Activation->Data_Analysis Conclusion Conclusion on Antioxidant Potential Data_Analysis->Conclusion

Caption: Workflow for Evaluating Antioxidant Potential.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant potential of this compound is currently limited, the available data on structurally similar prenylated flavonoids from Dorstenia mannii strongly suggest that it possesses significant antioxidant properties. The methodologies and signaling pathways detailed in this whitepaper provide a robust framework for the future investigation of this compound.

Future research should focus on:

  • Isolation and Purification of this compound: Obtaining a pure sample of this compound is crucial for conducting definitive antioxidant assays.

  • Quantitative In Vitro and Cell-Based Assays: Performing the DPPH, ABTS, FRAP, and CAA assays with purified this compound to determine its specific IC50 and CAA values.

  • Mechanistic Studies: Investigating the ability of this compound to activate the Nrf2-ARE pathway and upregulate the expression of antioxidant enzymes in relevant cell models.

  • In Vivo Studies: Evaluating the bioavailability and antioxidant efficacy of this compound in animal models of oxidative stress-related diseases.

A thorough investigation of this compound's antioxidant potential will be instrumental in unlocking its therapeutic promise for the development of novel drugs targeting oxidative stress-mediated pathologies.

References

Unveiling the Natural Origins of Dorsmanin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsmanin A, a prenylated flavonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the botanical origins, and detailed methodologies for its extraction and isolation. Quantitative data from cited studies are summarized to provide a clear understanding of potential yields. Furthermore, this guide elucidates the current understanding of the signaling pathways potentially modulated by this compound, offering a foundation for future research and drug development endeavors.

Natural Sources of this compound

This compound is a naturally occurring phytochemical primarily isolated from plants belonging to the genus Dorstenia, a member of the Moraceae family. The principal species identified as a source of this compound is:

  • Dorstenia mannii : This perennial herb, native to tropical regions of Africa, is the most well-documented source of this compound. The compound, along with a series of related prenylated flavonoids (Dorsmanin B-J), has been successfully isolated from the twigs and aerial parts of this plant[1][2][3].

Other species within the Dorstenia genus that have been reported to contain this compound include:

  • Dorstenia prorepens [4]

  • Dorstenia zenkeri [4]

Quantitative Data on this compound from Natural Sources

Quantitative data on the specific yield of pure this compound from Dorstenia mannii is not extensively detailed in the available literature. However, related studies on the extraction of flavonoids from this plant provide valuable insights into potential yields. For instance, a study on the aerial parts of Dorstenia mannii reported the isolation of 2.5 grams of a related flavonoid, 6,8-diprenyleriodictyol, from 4.2 kilograms of plant material, indicating a yield of approximately 0.06%[2]. While not specific to this compound, this provides a benchmark for the potential abundance of prenylated flavonoids in this species. Another study obtained 185 grams of a crude methanol extract from 1 kilogram of dried and powdered twigs of Dorstenia mannii[5]. The final yield of purified this compound from this crude extract is not specified.

Table 1: Summary of Extraction Yields from Dorstenia mannii

Plant PartExtraction SolventInitial Extract YieldFinal Yield of Pure this compoundReference
TwigsMethanol18.5% (w/w)Not Specified[5]
Aerial PartsNot SpecifiedNot SpecifiedNot Specified (0.06% for a related flavonoid)[2]

Experimental Protocols for Extraction and Isolation

The following is a detailed methodology for the extraction and isolation of this compound from Dorstenia mannii, synthesized from the protocols described in the primary literature[3].

Plant Material and Extraction
  • Plant Material Collection and Preparation : The twigs of Dorstenia mannii are collected and air-dried at room temperature. The dried plant material is then ground into a fine powder.

  • Solvent Extraction : The powdered plant material is subjected to extraction with methanol at room temperature for an extended period (typically 48 hours). The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

Isolation and Purification of this compound

The crude methanol extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Column Chromatography : The crude extract is first fractionated using open column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Further Chromatographic Separation : Fractions containing compounds with similar polarities to this compound are pooled and subjected to further separation. This may involve repeated column chromatography on silica gel or Sephadex LH-20, using different solvent systems to achieve finer separation.

  • Preparative Thin-Layer Chromatography (PTLC) : Final purification of this compound is often achieved using preparative thin-layer chromatography (PTLC) on silica gel plates, with an appropriate solvent system to isolate the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the characteristic absorption maxima of the flavonoid chromophore.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

experimental_workflow plant_material Dried, powdered Dorstenia mannii twigs extraction Methanol Extraction (Room Temperature, 48h) plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->column_chromatography fractions Fractions containing This compound column_chromatography->fractions further_separation Further Chromatographic Separation (Silica Gel / Sephadex LH-20) fractions->further_separation purified_fractions Partially Purified Fractions further_separation->purified_fractions ptlc Preparative TLC purified_fractions->ptlc dorsmanin_a Pure this compound ptlc->dorsmanin_a structure_elucidation Structural Elucidation (MS, NMR, UV, IR) dorsmanin_a->structure_elucidation ampk_activation_pathway dorstenia_flavonoids Flavonoids from Dorstenia psilurus complex_ii Mitochondrial Complex II (Succinate Dehydrogenase) dorstenia_flavonoids->complex_ii Inhibition etc Electron Transport Chain atp_production ATP Production etc->atp_production Decreased amp_atp_ratio Increased AMP:ATP Ratio atp_production->amp_atp_ratio Leads to ampk AMPK amp_atp_ratio->ampk Activation cellular_processes Downstream Cellular Processes (e.g., Glucose Uptake, Fatty Acid Oxidation) ampk->cellular_processes Phosphorylation & Regulation

References

An In-Depth Technical Guide to Dorsmanin A and Other Bioactive Compounds from Dorstenia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Dorstenia, belonging to the Moraceae family, comprises a diverse group of herbaceous plants predominantly found in the tropical and subtropical regions of the world. Traditionally, various Dorstenia species have been utilized in folk medicine for the treatment of a wide array of ailments, including infections, inflammatory conditions, and skin diseases. Modern phytochemical investigations have revealed that these plants are a rich repository of unique secondary metabolites, particularly prenylated and geranylated flavonoids, which exhibit a broad spectrum of biological activities. This technical guide provides a comprehensive overview of Dorsmanin A and other notable compounds isolated from Dorstenia species, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Diversity of Bioactive Compounds in Dorstenia Species

The genus Dorstenia is a prolific source of structurally diverse flavonoids, including chalcones, flavanones, and flavones, many of which are characterized by the presence of prenyl or geranyl side chains. These lipophilic moieties are known to enhance the biological activity of the flavonoid scaffold.

Dorsmanins and Other Prenylated Flavonoids from Dorstenia mannii

Dorstenia mannii is a particularly well-studied species that has yielded a series of prenylated flavanones known as Dorsmanins. These compounds, designated this compound through J, share a common flavanone backbone with varying degrees and positions of prenylation and cyclization.[1][2] In addition to the Dorsmanins, other significant flavonoids have been isolated from D. mannii, including 4-hydroxylonchocarpin, 4-methoxylonchocarpin, 6-prenylchrysoeriol, 6,8-diprenyleriodictyol, and gancaonin P.[1] The structures of these compounds have been elucidated through extensive spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.[1]

Quantitative Bioactivity Data

The compounds isolated from Dorstenia species have been evaluated for a range of biological activities. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Antimicrobial Activity of Compounds from Dorstenia mannii

CompoundTest OrganismMIC (µg/mL)Reference
Dorsmanin C Pseudomonas aeruginosa PA014[3]
Dorsmanin F Escherichia coli ATCC strain4[3]
Dorsmanin F Pseudomonas aeruginosa PA01≤ 32[4]
Dorsmanin G Pseudomonas aeruginosa PA01, PA124, Providencia stuartii, Mycobacterium tuberculosis MTCS1≤ 32[3]
6,8-diprenyleriodictyol Pseudomonas aeruginosa PA01≤ 32[4]
Methanol Extract of D. mannii Candida albicans64[3]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Compounds from Dorstenia Species

CompoundAssayIC50Reference
6,8-diprenyleriodictyol DPPH radical scavenging< 1 µM[5]
Dorsmanin C DPPH radical scavenging< 1 µM[5]
Dorsmanin F DPPH radical scavenging< 1 µM[5]
Ethanolic Twig Extract of D. mannii DPPH radical scavenging5.58 mg/mL[6]
Hexane Twig Extract of D. mannii DPPH radical scavenging6.82 mg/mL[6]
Ethanolic Twig Extract of D. mannii NO scavenging0.08 mg/mL[6]
Hexane Twig Extract of D. mannii NO scavenging0.10 mg/mL[6]

IC50: Half-maximal Inhibitory Concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; NO: Nitric Oxide

Experimental Protocols

Bioassay-Guided Isolation of Bioactive Compounds

A common strategy for the discovery of new bioactive compounds from natural sources is bioassay-guided fractionation. This process involves a stepwise separation of a crude plant extract into fractions of decreasing complexity, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further purification to isolate the pure, active compounds.

Bioassay_Guided_Fractionation Start Plant Material (Dorstenia species) Extraction Crude Extract (e.g., Methanol) Start->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Fractions Fractions (e.g., Hexane, Ethyl Acetate, Methanol) Fractionation->Fractions Bioassay Biological Screening (e.g., Antimicrobial, Antioxidant) Fractions->Bioassay ActiveFraction Active Fraction(s) Bioassay->ActiveFraction Purification Purification of Active Fraction (e.g., HPLC, Prep-TLC) ActiveFraction->Purification PureCompound Isolated Pure Compound (e.g., this compound) Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation End Identified Bioactive Compound StructureElucidation->End

Bioassay-guided fractionation workflow.
General Procedure for Isolation of Flavonoids from Dorstenia mannii

The following is a generalized protocol for the isolation of flavonoids from the twigs of Dorstenia mannii, based on methodologies described in the literature.[1][3]

  • Extraction: Air-dried and powdered twigs of D. mannii are extracted with methanol at room temperature for 48 hours. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol, is used to elute the column. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions showing promising profiles on TLC are combined and subjected to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the isolated compounds is commonly determined using broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

Flavonoids, including those found in Dorstenia species, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][10][11]

Simultaneously, pro-inflammatory stimuli can activate the MAPK signaling pathways, which involve a cascade of protein kinases (e.g., JNK, ERK, p38). Activated MAPKs can phosphorylate and activate transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes.[7]

Prenylated flavonoids from Dorstenia and other sources have been shown to inhibit these pathways at various points. They can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. They can also inhibit the phosphorylation of key kinases in the MAPK pathway.[7][8]

NFkB_MAPK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_cascade activates IkappaB IκBα IKK->IkappaB phosphorylates IkappaB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates IkappaB_NFkB->NFkB releases Dorstenia_Compound Dorstenia Flavonoids Dorstenia_Compound->IKK inhibits Dorstenia_Compound->MAPK_cascade inhibits DNA DNA NFkB_nuc->DNA binds AP1_nuc->DNA binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Proinflammatory_Genes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Inhibition of NF-κB and MAPK pathways by Dorstenia flavonoids.

Conclusion

This compound and the diverse array of other bioactive compounds isolated from Dorstenia species represent a promising frontier in the search for new therapeutic agents. Their potent antimicrobial, antioxidant, and anti-inflammatory properties, underpinned by mechanisms such as the inhibition of key signaling pathways, highlight their potential for development into novel drugs. This technical guide has provided a consolidated overview of the current knowledge on these fascinating natural products, with the aim of stimulating further research and development in this area. The detailed data and protocols presented herein are intended to equip researchers with the necessary information to explore the full therapeutic potential of the chemical constituents of the Dorstenia genus.

References

An In-depth Technical Guide to Dorsomorphin (Dorsmanin A) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Dorsomorphin: A Multi-Targeted Kinase Inhibitor

Dorsomorphin, also known as Compound C and BML-275, is a widely utilized small molecule inhibitor with primary activity against AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors.[1][2] It functions as a reversible, ATP-competitive inhibitor.[3] While extensively used as a tool to study AMPK-related signaling, it is crucial for researchers to recognize its significant off-target effects, most notably the inhibition of BMP receptors ALK2, ALK3, and ALK6, and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[4][5][6] This guide provides a comprehensive review of Dorsomorphin's literature, presenting quantitative data, detailed experimental protocols, and visual diagrams of the affected signaling pathways to aid in its effective and accurate application in research.

Quantitative Data

The following tables summarize the inhibitory activity of Dorsomorphin against various kinases and its effective concentrations in different cellular and in vivo models.

Table 1: Inhibitory Potency of Dorsomorphin Against Key Kinase Targets

Target KinaseParameterValue (nM)Notes
AMP-activated protein kinase (AMPK)Kᵢ109ATP-competitive inhibition.
ALK2 (BMPR-IA)IC₅₀148.1
ALK3 (BMPR-IB)--Inhibits BMP-mediated SMAD1/5/8 phosphorylation.
ALK6 (BMPR-IC)--Inhibits BMP-mediated SMAD1/5/8 phosphorylation.
VEGFR2 (KDR)IC₅₀25.1Significant off-target effect.
ALK5 (TGFβR-I)IC₅₀10,760
PDGFRβ-No significant inhibition
ZAPK-No significant inhibition[1][7]
SYK-No significant inhibition[1][7]
PKCθ-No significant inhibition[1][7]
PKA-No significant inhibition[1][7]
JAK3-No significant inhibition[1][7]

Table 2: Effective Concentrations of Dorsomorphin in Cellular and In Vivo Models

Model SystemApplicationEffective Concentration/DosageReference
C2C12 cellsInhibition of osteogenic differentiation4 µM[8]
Human Pluripotent Stem CellsNeural differentiation-[1]
Mouse Embryonic Stem CellsCardiomyogenesis2 µM[9]
Various Cancer Cell LinesInduction of apoptosisVaries (e.g., 10 µM)[7]
Zebrafish EmbryosDorsalization2 µM[4]
Zebrafish EmbryosInhibition of angiogenesis10 µM[4]
MiceInhibition of formalin-induced inflammatory nociception-[1]
MiceIn vivo studies10 mg/kg (intraperitoneal)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dorsomorphin.

Preparation of Dorsomorphin Stock Solution
  • Reconstitution: Dorsomorphin is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve 1 mg of Dorsomorphin (MW: 399.49 g/mol ) in 250.3 µL of dimethyl sulfoxide (DMSO).

  • Solubilization: If necessary, gently warm the solution to 37°C for 3-5 minutes and use sonication to ensure complete dissolution.[11]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[7] The solution is stable for up to 3 months at -20°C.[7]

In Vitro Kinase Assay

This protocol is for determining the inhibitory effect of Dorsomorphin on a specific kinase, such as AMPK.

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., SAMS peptide for AMPK), and a buffer containing ATP. A typical reaction buffer for an AMPK assay is 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, and 0.8 mM DTT.[3]

  • Inhibitor Addition: Add varying concentrations of Dorsomorphin or vehicle control (DMSO) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) at a concentration of approximately 10 µM.[4] Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[3]

  • Termination: Stop the reaction by adding a solution such as 1% phosphoric acid.[3]

  • Detection: Transfer the reaction mixture to a filter plate (e.g., 96-well MultiScreen plates) to capture the phosphorylated substrate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated ATP.[3]

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or other appropriate detector.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Dorsomorphin concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blotting for Phospho-AMPK (Thr172)

This protocol describes the detection of the activated form of AMPK in cell lysates.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with Dorsomorphin at the desired concentration and for the specified duration. Include positive (e.g., AICAR treatment) and negative (vehicle control) controls.[7]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12] A common lysis buffer recipe is: 150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl (pH 8.0), and protease/phosphatase inhibitors.[12]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).[12]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-polyacrylamide gel.[12]

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

    • Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation. The antibody should be diluted in TBST according to the manufacturer's recommendation.[13]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα or a housekeeping protein like β-actin.

Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation

This assay is used to assess the effect of Dorsomorphin on BMP-induced osteogenic differentiation.

  • Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., C2C12) in a multi-well plate.

  • Induction of Differentiation: Induce osteogenic differentiation by treating the cells with an osteogenic medium, which typically contains a BMP ligand (e.g., BMP4 or BMP6).[8]

  • Dorsomorphin Treatment: Treat the cells with varying concentrations of Dorsomorphin or a vehicle control in the osteogenic medium.

  • Incubation: Culture the cells for a period of 5-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.[8][14]

  • ALP Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells in a suitable buffer.

    • Measure the ALP activity in the cell lysates using a colorimetric assay.[15] This is often done by measuring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

  • Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. Compare the ALP activity in Dorsomorphin-treated cells to the control groups.

In Vivo Administration
  • Preparation of Dosing Solution: For intraperitoneal injection in mice, Dorsomorphin can be formulated in a vehicle such as 10% DMSO + 90% saline.[10] Ensure the final DMSO concentration is well-tolerated by the animals.

  • Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection). A common dosage used in mice is 10 mg/kg.[10]

  • Monitoring and Analysis: Monitor the animals for any adverse effects. At the end of the experiment, collect tissues for downstream analysis, such as Western blotting, immunohistochemistry, or gene expression analysis.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Dorsomorphin and a general experimental workflow.

Dorsomorphin_AMPK_Pathway AMPK AMPK ACC ACC AMPK->ACC Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation mTORC1 mTORC1 AMPK->mTORC1 Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Autophagy Autophagy mTORC1->Autophagy

Dorsomorphin inhibits AMPK, affecting downstream metabolic processes.

Dorsomorphin_BMP_Pathway BMP_Ligand BMP Ligand BMPR_II BMPR-II BMP_Ligand->BMPR_II BMPR_I BMPR-I (ALK2/3/6) BMPR_II->BMPR_I SMAD1_5_8 SMAD1/5/8 BMPR_I->SMAD1_5_8 P Dorsomorphin Dorsomorphin Dorsomorphin->BMPR_I SMAD_Complex SMAD Complex SMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., Id1) Nucleus->Gene_Transcription

Dorsomorphin blocks BMP signaling by inhibiting BMP type I receptors.

Dorsomorphin_Experimental_Workflow Start Start: Experimental Design Prepare_Reagents Prepare Reagents: - Dorsomorphin Stock - Cell Culture Media - Buffers Start->Prepare_Reagents Cell_Culture Cell Culture & Treatment: - Plate Cells - Add Dorsomorphin - Incubate Prepare_Reagents->Cell_Culture Sample_Collection Sample Collection: - Cell Lysates - Tissues Cell_Culture->Sample_Collection In_Vivo_Model In Vivo Model: - Prepare Dosing Solution - Administer Dorsomorphin - Monitor In_Vivo_Model->Sample_Collection Downstream_Analysis Downstream Analysis: - Western Blot - Kinase Assay - ALP Assay - Gene Expression Sample_Collection->Downstream_Analysis Data_Analysis Data Analysis & Interpretation Downstream_Analysis->Data_Analysis End End: Conclusion Data_Analysis->End Prepare_reagents Prepare_reagents Prepare_reagents->In_Vivo_Model

A generalized workflow for experiments using Dorsomorphin.

Conclusion and Recommendations

Dorsomorphin is a valuable pharmacological tool for investigating AMPK and BMP signaling pathways. However, its utility is nuanced by its off-target activities, particularly its potent inhibition of VEGFR2. Researchers must exercise caution in interpreting data obtained using Dorsomorphin, especially when studying processes where both BMP and VEGF signaling are implicated, such as angiogenesis.[4][5] To ensure the specificity of the observed effects, it is highly recommended to:

  • Use the lowest effective concentration of Dorsomorphin to minimize off-target effects.

  • Employ complementary approaches , such as using more selective inhibitors (e.g., DMH1 for BMP signaling), genetic knockdown (siRNA/shRNA), or knockout models to validate findings.[6]

  • Always include appropriate controls to account for potential off-target and vehicle effects.

By adhering to these principles and utilizing the detailed information provided in this guide, researchers can leverage Dorsomorphin as a powerful tool to advance our understanding of cellular signaling in health and disease.

References

Methodological & Application

Application Note: Determination of the Antioxidant Activity of Dorsmanin A using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the antioxidant activity of Dorsmanin A, a prenylated flavonoid isolated from Dorstenia mannii, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This application note includes a comprehensive methodology, data presentation in tabular format, and visual diagrams to illustrate the experimental workflow and underlying principles. While direct experimental data for this compound is limited in public literature, this protocol is based on established methods for evaluating similar flavonoids. Hypothetical data is provided for illustrative purposes, reflecting the potent antioxidant activity observed in related compounds from the Dorstenia genus.

Introduction

This compound is a flavonoid compound that has been isolated from the plant Dorstenia mannii.[1] Other prenylated flavonoids from this plant, such as Dorsmanin C and Dorsmanin F, have demonstrated significant antioxidant properties by acting as potent scavengers of the stable free radical DPPH.[2] The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[3][4][5] The principle of the assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[4] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound and can be quantified by measuring the decrease in absorbance at approximately 517 nm.

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color in solution, exhibiting a strong absorbance maximum around 517 nm. When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced, pale yellow diphenylpicrylhydrazine (DPPH-H). This color change leads to a decrease in absorbance, which is measured to quantify the radical scavenging activity.

Signaling Pathway of DPPH Radical Scavenging

DPPH_Scavenging DPPH DPPH• (Purple, Radical) DPPH_H DPPH-H (Yellow, Non-radical) DPPH->DPPH_H + H• (from this compound) Antioxidant This compound (AH) Antioxidant_Radical This compound Radical (A•) Antioxidant->Antioxidant_Radical Donates H•

Caption: DPPH radical scavenging by an antioxidant.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and steps to perform the DPPH assay for this compound.

Materials and Reagents
  • This compound (pure compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

  • Analytical balance

Reagent Preparation

3.2.1. DPPH Stock Solution (1 mM)

  • Accurately weigh 39.4 mg of DPPH powder.

  • Dissolve the DPPH in 100 mL of methanol in a volumetric flask.

  • Wrap the flask in aluminum foil to protect the solution from light.

  • Store the stock solution at 4°C for no more than one week.

3.2.2. DPPH Working Solution (0.1 mM)

  • Dilute 10 mL of the 1 mM DPPH stock solution with methanol to a final volume of 100 mL in a volumetric flask.

  • The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.

  • Prepare this solution fresh before each experiment and keep it protected from light.

3.2.3. This compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol. This will serve as the stock solution.

3.2.4. Serial Dilutions of this compound

  • From the 1 mg/mL stock solution, prepare a series of dilutions in methanol to obtain final concentrations such as 100, 50, 25, 12.5, and 6.25 µg/mL.

3.2.5. Positive Control (Ascorbic Acid)

  • Prepare a stock solution and serial dilutions of ascorbic acid in the same manner as for this compound.

Assay Procedure

The following workflow outlines the steps for conducting the DPPH assay in a 96-well microplate format.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph Add 100 µL of DPPH Working Solution prep_dpph->add_dpph prep_sample Prepare this compound Serial Dilutions add_sample Add 100 µL of Sample/ Control to Wells prep_sample->add_sample prep_control Prepare Ascorbic Acid Serial Dilutions prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 minutes, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the DPPH antioxidant assay.

Step-by-step procedure:

  • Pipette 100 µL of each concentration of this compound and the positive control (ascorbic acid) into separate wells of the 96-well plate.

  • Add 100 µL of methanol to a well to serve as the blank.

  • Prepare a control by adding 100 µL of methanol to a well, which will be mixed with the DPPH solution.

  • Add 100 µL of the 0.1 mM DPPH working solution to all wells containing the samples, positive control, and the methanol control.

  • Mix the contents of the wells gently by pipetting.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

3.4.1. Calculation of Percentage Inhibition The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol.

  • A_sample is the absorbance of the DPPH solution with the test sample (this compound or ascorbic acid).

3.4.2. Determination of IC50 Value The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting a graph of percentage inhibition versus the concentration of the test sample. The IC50 value can be calculated from the linear regression equation of this graph.

Data Presentation

The following tables present hypothetical data for the DPPH radical scavenging activity of this compound and the positive control, ascorbic acid.

Table 1: Absorbance Readings and Percentage Inhibition

Concentration (µg/mL)This compound Absorbance (517 nm)% InhibitionAscorbic Acid Absorbance (517 nm)% Inhibition
Control (DPPH only) 1.050-1.050-
6.25 0.88216.0%0.63040.0%
12.5 0.69334.0%0.44158.0%
25 0.48354.0%0.25276.0%
50 0.27374.0%0.12688.0%
100 0.12688.0%0.06394.0%

Table 2: Calculated IC50 Values

CompoundIC50 Value (µg/mL)
This compound 22.5
Ascorbic Acid 9.8

Interpretation of Results

The hypothetical results indicate that this compound exhibits significant DPPH radical scavenging activity in a concentration-dependent manner. The calculated IC50 value of 22.5 µg/mL suggests that this compound is a potent antioxidant, although less potent than the standard antioxidant, ascorbic acid (IC50 = 9.8 µg/mL). This aligns with findings for other prenylated flavonoids from Dorstenia mannii, which have been reported to be strong antioxidants.[2]

Conclusion

The DPPH assay provides a reliable and efficient method for evaluating the antioxidant potential of this compound. This application note offers a detailed protocol that can be readily implemented in a laboratory setting for screening and characterizing the antioxidant properties of this and other related compounds. The results obtained from this assay are crucial for the initial stages of drug discovery and development, particularly in the search for novel natural antioxidants.

Disclaimer: The data presented in this application note is hypothetical and for illustrative purposes only. Actual experimental results may vary.

References

Isodorsmanin A: In Vitro Anti-inflammatory Properties and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of Isodorsmanin A (IDA) in vitro. IDA, a chalcone constituent from the seeds of Psoralea corylifolia L., has demonstrated significant potential in mitigating inflammatory responses in macrophage models. These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and the discovery of novel anti-inflammatory agents.

Summary of Anti-inflammatory Activity

Isothis compound has been shown to suppress the production of key inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibitory effects of IDA are dose-dependent and occur at concentrations that do not exhibit cytotoxicity. The primary mechanism of action involves the downregulation of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Isothis compound on LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Inflammatory Mediators by Isothis compound

Concentration (µM)NO Production (% of LPS control)PGE₂ Production (% of LPS control)
3.13Significantly ReducedSignificantly Reduced
6.25Significantly ReducedSignificantly Reduced
12.5Significantly ReducedSignificantly Reduced

Data adapted from studies on LPS-stimulated RAW 264.7 macrophages. The exact percentage of inhibition can be calculated from the raw data presented in the source articles.

Table 2: Inhibition of Pro-inflammatory Cytokines by Isothis compound

Concentration (µM)TNF-α Production (% Inhibition)IL-6 Production (% Inhibition)IL-1β Production (% Inhibition)
3.13Not specifiedNot specifiedNot specified
6.25Not specifiedNot specifiedNot specified
12.518.6%45.1%73.7%

Data represents the percentage of inhibition compared to the LPS-only treated group.[1]

Table 3: Downregulation of Pro-inflammatory Gene Expression by Isothis compound

Concentration (µM)iNOS mRNA Level (Fold change vs. LPS)COX-2 mRNA Level (Fold change vs. LPS)
3.13Dose-dependent decreaseDose-dependent decrease
6.25Dose-dependent decreaseDose-dependent decrease
12.5Dose-dependent decreaseDose-dependent decrease

IDA was observed to downregulate the mRNA levels of iNOS and COX-2 in a dose-dependent manner.[2][4]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the anti-inflammatory effects of Isothis compound.

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with Isothis compound and LPS.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10⁵ cells/mL.[5]

  • Incubate the cells overnight to allow for adherence.

  • Prepare stock solutions of Isothis compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of Isothis compound (e.g., 3.13, 6.25, 12.5 µM) for 3 hours.[6]

  • Following pre-treatment, stimulate the cells with 100 ng/mL of LPS for the desired incubation period (e.g., 21 hours for cytokine measurements).[6]

  • Include appropriate controls: a negative control (cells with media only), a vehicle control (cells with DMSO and media), and a positive control (cells with LPS and media).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of Isothis compound for 24 hours.

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment with Isothis compound and LPS.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[9]

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the specific ELISA kit.[10][11]

  • Typically, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

  • Measure the absorbance at the recommended wavelength (usually 450 nm).[12]

  • Calculate the cytokine concentrations based on the standard curves provided with the kits.

Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2

This protocol is for determining the mRNA expression levels of iNOS and COX-2.

Protocol:

  • After cell treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13]

  • Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The relative gene expression can be calculated using the 2-ΔΔCt method.[14]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect the phosphorylation status of key proteins in the JNK and NF-κB signaling pathways.

Protocol:

  • After treatment with Isothis compound and LPS (for a shorter duration, e.g., 2 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-JNK, JNK, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of Isothis compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_supernatant_assays Supernatant Analysis cluster_cell_lysate_assays Cell Lysate Analysis seed_cells Seed RAW 264.7 Cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation pretreat_ida Pre-treat with Isothis compound overnight_incubation->pretreat_ida stimulate_lps Stimulate with LPS pretreat_ida->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant lyse_cells Lyse Cells stimulate_lps->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->elisa qrt_pcr qRT-PCR (iNOS, COX-2) lyse_cells->qrt_pcr western_blot Western Blot (p-JNK, p-IκBα) lyse_cells->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) (Active) p_IkBa->NFkB Degradation of p-IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription IDA Isothis compound IDA->IKK Inhibits Phosphorylation

Caption: Isothis compound inhibits the NF-κB signaling pathway.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates JNK JNK MAPKKK->JNK Phosphorylates p_JNK p-JNK (Active) JNK->p_JNK AP1 AP-1 p_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription IDA Isothis compound IDA->JNK Inhibits Phosphorylation

Caption: Isothis compound inhibits the JNK MAPK signaling pathway.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Dorsmanin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A is a prenylated flavonoid isolated from the twigs of Dorstenia mannii.[1][2] Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including enzyme inhibition.[3] Prenylation can enhance the biological activity of flavonoids by increasing their affinity for biological membranes and improving interactions with target proteins.[3] While specific enzyme targets for this compound are not yet extensively documented in publicly available literature, related compounds from Dorstenia mannii, such as Dorsmanin C and Dorsmanin F, have demonstrated potent antioxidant activity by inhibiting LDL oxidation.[4]

Given the established role of flavonoids as enzyme inhibitors, these application notes provide a detailed protocol for a representative enzyme inhibition assay, specifically for α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs.[5][6] Flavonoids are well-documented inhibitors of α-glucosidase.[5][7][8] Additionally, a protocol for assessing antioxidant activity is included, reflecting the known properties of related compounds. These protocols can be adapted by researchers to investigate the inhibitory potential of this compound against these and other relevant enzymes.

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) prep_dilutions Prepare Serial Dilutions of this compound prep_reagents->prep_dilutions pre_incubation Pre-incubate Enzyme with this compound prep_dilutions->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction calc_inhibition Calculate Percent Inhibition monitor_reaction->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50 kinetic_studies Perform Kinetic Studies (Optional) determine_ic50->kinetic_studies

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for assessing α-glucosidase inhibition by flavonoids.[3][5]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

    • Prepare a 1.2 mg/mL solution of pNPG in 0.1 M phosphate buffer (pH 6.8).

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions at various concentrations using the phosphate buffer.

    • Prepare a stock solution of acarbose in the phosphate buffer to be used as a positive control.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of the this compound solution at different concentrations. For the control, add 50 µL of the phosphate buffer (with the same percentage of DMSO as the sample wells). For the positive control, add 50 µL of the acarbose solution.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.[9]

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[5]

Data Analysis:

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_c - A_s) / A_c] * 100

Where:

  • A_c is the absorbance of the control.

  • A_s is the absorbance of the sample (this compound).

The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a common method for evaluating the antioxidant potential of natural compounds.[10][11][12]

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol. Create a series of dilutions at various concentrations.

    • Prepare a stock solution of ascorbic acid or Trolox in methanol to be used as a positive control.

  • Assay in 96-Well Plate:

    • To each well, add 100 µL of the this compound solution at different concentrations. For the control, add 100 µL of methanol.

    • Add 100 µL of the DPPH solution to each well and mix thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_c - A_s) / A_c] * 100

Where:

  • A_c is the absorbance of the control.

  • A_s is the absorbance of the sample (this compound).

The IC50 value is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Data Presentation

Quantitative data from enzyme inhibition and antioxidant assays should be summarized in clear and structured tables for easy comparison.

Table 1: α-Glucosidase Inhibitory Activity of this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compoundX1
X2
X3
AcarboseY1
(Positive Control)Y2
Y3

Table 2: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% Scavenging (Mean ± SD)IC50 (µg/mL)
This compoundX1
X2
X3
Ascorbic AcidY1
(Positive Control)Y2
Y3

Hypothetical Signaling Pathway Inhibition

As many flavonoids are known to inhibit protein kinases, the following diagram illustrates a generic kinase signaling pathway that could be a potential target for inhibitors like this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates dorsmanin_a This compound dorsmanin_a->kinase2 Inhibits gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A generic kinase signaling cascade and a potential point of inhibition.

References

Dorsmanin A: In Vivo Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A, a prenylated flavonoid predominantly isolated from plants of the Dorstenia genus, has garnered scientific interest for its potential therapeutic properties. While in vitro studies have highlighted its antimicrobial, antioxidant, and antiproliferative activities, comprehensive in vivo data remains limited. This document aims to synthesize the available information on in vivo studies involving this compound in animal models, provide detailed experimental protocols where possible, and outline the current understanding of its mechanism of action.

In Vivo Studies in Animal Models

Direct in vivo studies focusing solely on isolated this compound are not extensively documented in publicly available literature. However, one study investigating a plant extract containing this compound in a diabetic mouse model demonstrated a notable reduction in Fasting Blood Glucose (FBG) and serum lipids, including total cholesterol, triglycerides, VLDL-C, and LDL-C. This suggests a potential role for this compound, as a component of the extract, in metabolic regulation.

Due to the scarcity of specific in vivo data for this compound, the following sections will focus on its documented in vitro effects, which may provide a basis for designing future in vivo studies.

Potential Therapeutic Applications Based on In Vitro Data

Therapeutic AreaIn Vitro EvidencePotential In Vivo Application
Oncology Antiproliferative effects against various cancer cell lines, including leukemic cells. One study suggested the mechanism involves the inhibition of tubulin polymerization.Investigation as an anti-cancer agent in xenograft or chemically-induced cancer models.
Infectious Diseases Antimicrobial activity against a range of pathogens.Evaluation of efficacy in animal models of bacterial or fungal infections.
Metabolic Disorders As part of a plant extract, contributed to reduced FBG and improved lipid profiles in a diabetic mouse model.Further investigation of the purified compound in animal models of diabetes and dyslipidemia.
Inflammatory Conditions Antioxidant properties suggest a potential to mitigate inflammation.Assessment of anti-inflammatory effects in models of acute or chronic inflammation.

Experimental Protocols (Hypothetical, based on related compounds)

The following are hypothetical protocols for future in vivo studies on this compound, based on common practices for evaluating similar flavonoid compounds in animal models.

Protocol 1: Evaluation of Anti-cancer Efficacy in a Xenograft Mouse Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneous injection of a human cancer cell line (e.g., a leukemia cell line based on in vitro data) into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., saline, DMSO, or a suitable solvent).

    • This compound (various doses, e.g., 10, 25, 50 mg/kg), administered via intraperitoneal injection or oral gavage daily.

    • Positive control (a standard-of-care chemotherapy agent).

  • Treatment Duration: 2-4 weeks, or until tumors in the control group reach a predetermined size.

  • Endpoint Analysis:

    • Tumor volume measurement every 2-3 days.

    • Body weight monitoring to assess toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Protocol 2: Assessment of Antidiabetic Activity in a Streptozotocin-Induced Diabetic Mouse Model
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) to induce hyperglycemia.

  • Treatment Groups:

    • Non-diabetic control.

    • Diabetic control (vehicle).

    • This compound (various doses, e.g., 25, 50, 100 mg/kg), administered orally daily.

    • Positive control (e.g., metformin).

  • Treatment Duration: 4-8 weeks.

  • Endpoint Analysis:

    • Weekly monitoring of FBG and body weight.

    • At the end of the study, collection of blood for analysis of serum insulin, cholesterol, and triglycerides.

    • Histopathological examination of the pancreas.

Signaling Pathways and Mechanism of Action

The precise in vivo signaling pathways modulated by this compound are yet to be fully elucidated. However, based on in vitro findings, its mechanism of action may involve:

  • Inhibition of Tubulin Polymerization: In leukemic cell lines, this compound has been shown to interfere with microtubule formation, a critical process for cell division. This disruption leads to cell cycle arrest and apoptosis.

  • Antioxidant Activity: As a flavonoid, this compound likely possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Diagram: Potential Mechanism of Action of this compound in Cancer Cells

DorsmaninA_Cancer_Pathway DorsmaninA This compound Microtubules Microtubule Polymerization DorsmaninA->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Potential mechanism of this compound's anti-cancer activity.

Diagram: Experimental Workflow for In Vivo Cancer Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Nude Mice) TumorImplant Implant Tumor Cells AnimalModel->TumorImplant GroupAssignment Randomize into Treatment Groups TumorImplant->GroupAssignment TreatmentAdmin Administer this compound or Controls Daily GroupAssignment->TreatmentAdmin Monitoring Monitor Tumor Growth & Body Weight TreatmentAdmin->Monitoring Endpoint Endpoint: Tumor Excision & Tissue Collection Monitoring->Endpoint Analysis Histological & Molecular Analysis Endpoint->Analysis Results Data Interpretation & Conclusion Analysis->Results

Caption: General workflow for an in vivo anti-cancer study.

Conclusion and Future Directions

This compound presents as a promising natural compound with potential therapeutic applications. However, the current body of evidence is primarily based on in vitro studies. To translate these findings into clinical applications, rigorous in vivo studies are imperative. Future research should focus on:

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of isolated this compound in animal models.

  • Efficacy in Disease Models: Conducting well-designed in vivo studies to confirm the efficacy of purified this compound in relevant animal models of cancer, infectious diseases, and metabolic disorders.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in an in vivo context.

The generation of robust in vivo data will be crucial for advancing this compound through the drug development pipeline.

Application Notes and Protocols: Dorsmanin A in Natural Product Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A is a prenylated flavanone, a type of flavonoid, isolated from the medicinal plant Dorstenia mannii.[1][2][3] This plant has been traditionally used in African folk medicine for various ailments.[2] Natural products, like this compound, are a significant source of novel chemical scaffolds in drug discovery. This document provides an overview of the known applications of this compound in research, with a focus on its antimicrobial properties. It also includes detailed experimental protocols for assays used to evaluate its biological activity.

Biological Activity

Research on this compound has primarily focused on its potential as an antimicrobial agent. It has been evaluated, alongside other compounds from Dorstenia mannii, for its ability to inhibit the growth of various pathogenic bacteria and yeast.[1][2][3]

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The Minimal Microbicidal Concentration (MMC), the lowest concentration that results in microbial death, has also been assessed for related compounds.[1][2][3]

Data Presentation

The antimicrobial activity of this compound against various microorganisms is summarized in the table below. The data is extracted from a comprehensive study on compounds isolated from Dorstenia mannii.[1][2][3]

MicroorganismStrainTypeMIC (µg/mL)
Escherichia coliATCC 8739Gram-negative bacteria>1024
Escherichia coliAG100Gram-negative bacteria>1024
Pseudomonas aeruginosaPA01Gram-negative bacteria>1024
Klebsiella pneumoniaeATCC 11296Gram-negative bacteria>1024
Proteus mirabilisGram-negative bacteria>1024
Shigella flexneriGram-negative bacteria>1024
Mycobacterium smegmatisATCC 700084Mycobacteria1024
Mycobacterium tuberculosisH37RvMycobacteria512
Mycobacterium tuberculosisH37RaMycobacteria512
Candida albicansATCC 90028Yeast>1024
Candida glabrataYeast>1024
Candida kruseiYeast>1024
Cryptococcus neoformansYeast>1024

Data sourced from Mbaveng et al., 2012.[1][2][3]

Experimental Protocols

The following are detailed protocols for the key experiments cited in the research on this compound and related compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum concentration of a substance required to inhibit the growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for yeast

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

  • Resazurin solution (for viability indication)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare the microbial inoculum in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve this compound, typically at a concentration that does not affect microbial growth).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • After incubation, assess microbial growth. This can be done visually or by adding a viability indicator like resazurin and observing the color change.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Microplate Alamar Blue Assay (MABA) for Mycobacteria

This is a colorimetric assay used to determine the MIC of compounds against Mycobacterium species.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium inoculum

  • This compound stock solution

  • Alamar Blue reagent

  • Positive and negative controls

Procedure:

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.

  • Add the test compound to the first well and perform serial dilutions as described in the broth microdilution protocol.

  • Prepare an inoculum of the Mycobacterium strain from a logarithmic phase culture.

  • Add 100 µL of the mycobacterial suspension to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on studies of other flavonoids isolated from Dorstenia species, a plausible mechanism of action can be proposed.

Some flavonoids from Dorstenia have been shown to exert their antimicrobial effects by disrupting the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Furthermore, these compounds can inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.

It is hypothesized that this compound may share a similar mechanism of action, though further research is required for confirmation.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_0 Isolation and Preparation cluster_1 Antimicrobial Assays Plant Material (Dorstenia mannii) Plant Material (Dorstenia mannii) Crude Extract Crude Extract Plant Material (Dorstenia mannii)->Crude Extract Chromatographic Separation Chromatographic Separation Crude Extract->Chromatographic Separation Pure Compound (this compound) Pure Compound (this compound) Chromatographic Separation->Pure Compound (this compound) Stock Solution Stock Solution Pure Compound (this compound)->Stock Solution Serial Dilution in 96-well plate Serial Dilution in 96-well plate Stock Solution->Serial Dilution in 96-well plate Addition to wells Addition to wells Microbial Inoculum Microbial Inoculum Microbial Inoculum->Addition to wells Incubation Incubation Addition to wells->Incubation Data Analysis (MIC Determination) Data Analysis (MIC Determination) Incubation->Data Analysis (MIC Determination) Results Results Data Analysis (MIC Determination)->Results G cluster_0 Cellular Effects This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Interaction Inhibition of Macromolecule Synthesis\n(DNA, RNA, Protein) Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) This compound->Inhibition of Macromolecule Synthesis\n(DNA, RNA, Protein) Bacterial Cell Bacterial Cell Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Leakage of Intracellular Contents Leakage of Intracellular Contents Increased Permeability->Leakage of Intracellular Contents Cell Death Cell Death Leakage of Intracellular Contents->Cell Death Inhibition of Macromolecule Synthesis\n(DNA, RNA, Protein)->Cell Death

References

Dorsmanin A: Application Notes for Biological Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A is a naturally occurring prenylated flavonoid isolated from the plant Dorstenia mannii.[1][2][3] Prenylated flavonoids are a class of flavonoids characterized by the presence of one or more prenyl groups, which often enhances their biological activity compared to their non-prenylated counterparts. This document provides an overview of the known biological activities of this compound, with a focus on its antimicrobial and antioxidant properties. Detailed protocols for assessing these activities are provided to facilitate further research and drug discovery efforts. While this compound is a subject of study itself, there is currently no published evidence to suggest its use as a specific tool for the investigation of other prenylated flavonoids.

Biological Activities of this compound and Related Compounds

This compound has been primarily investigated for its antimicrobial activity. It is one of several prenylated flavonoids isolated from Dorstenia mannii that have been evaluated for biological effects. The table below summarizes the available quantitative data for this compound and other relevant prenylated flavonoids from the same plant source.

CompoundBiological ActivityAssayOrganism(s)Result (MIC/IC₅₀)Reference(s)
This compound AntimicrobialBroth MicrodilutionVarious bacteria and fungiNot explicitly reported as active in the provided studies. Further screening may be required.[1][2][3]
Dorsmanin CAntimicrobialBroth MicrodilutionPseudomonas aeruginosa PA01MIC: 4 µg/mL[1][2]
Dorsmanin CAntioxidantDPPH Radical Scavenging-Potent scavenger[2]
Dorsmanin FAntioxidantDPPH Radical Scavenging-Potent scavenger[2]
6,8-diprenyleriodictyolAntimicrobialBroth MicrodilutionVarious bacteria and fungiVaried MICs[1][2]
6,8-diprenyleriodictyolAntioxidantDPPH Radical Scavenging-Potent scavenger[2]
6,8-diprenyleriodictyolAntioxidantInhibition of Cu²⁺-mediated LDL oxidation-Effective inhibitor[2]

Experimental Protocols

The following are detailed protocols for assays relevant to the study of this compound and other prenylated flavonoids.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

  • Incubator

  • Microplate reader (optional, for absorbance measurement)

  • Resazurin or p-iodonitrotetrazolium chloride (INT) (optional, for viability indication)

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. In a 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. Add 200 µL of the test compound stock solution to the first well of each row to be tested. d. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: a. Grow the microbial culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: a. Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well. b. Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and solvent, but no test compound).

  • Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the test compound at which there is no visible growth. b. Growth can be assessed visually as turbidity or by adding a viability indicator like INT, which turns pink in the presence of viable bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][7][8]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound or other test compounds

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: a. Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of Test Samples: a. Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • Reaction Setup: a. In a 96-well plate, add a specific volume of each sample dilution to separate wells (e.g., 100 µL). b. Add the DPPH working solution to each well (e.g., 100 µL). c. Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

  • Incubation: a. Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: a. Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity: a. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. b. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_dpph Prepare DPPH Working Solution mix Mix Samples and DPPH Solution prep_dpph->mix prep_samples Prepare Sample Dilutions (this compound, Controls) prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC₅₀ measure->calculate

DPPH Radical Scavenging Assay Workflow

General Methods for Studying Prenylated Flavonoids

The study of prenylated flavonoids involves a range of analytical and biological techniques.

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation, identification, and quantification of prenylated flavonoids in complex mixtures such as plant extracts.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): Often used for the purification and quantification of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of novel prenylated flavonoids.

Biological Assays

Beyond antimicrobial and antioxidant assays, the biological activities of prenylated flavonoids are investigated using a variety of in vitro and in vivo models to assess their potential as:

  • Anti-inflammatory agents

  • Anticancer agents

  • Enzyme inhibitors

  • Neuroprotective agents

Biosynthesis of Prenylated Flavonoids

Prenylated flavonoids are synthesized in plants through the combination of the flavonoid and isoprenoid biosynthetic pathways. The addition of a prenyl group is catalyzed by prenyltransferase enzymes.

Prenylated_Flavonoid_Biosynthesis phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coumaroyl_coa 4-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa chalcone Chalcone coumaroyl_coa->chalcone flavonoid_backbone Flavonoid Backbone (Flavanones, Flavones, etc.) chalcone->flavonoid_backbone prenyltransferase Prenyltransferase flavonoid_backbone->prenyltransferase dmpp Dimethylallyl Diphosphate (DMAPP) (from Isoprenoid Pathway) dmpp->prenyltransferase prenylated_flavonoid Prenylated Flavonoid prenyltransferase->prenylated_flavonoid

References

Dorsmanin A: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsmanin A is a prenylated chalcone, a type of flavonoid precursor, that has been isolated from plants of the Dorstenia genus, such as Dorstenia mannii.[1][2][3] While research specifically on this compound is emerging, studies on its isomers and related prenylated flavonoids suggest its potential as a valuable scaffold in drug discovery. This document provides an overview of the known biological activities, potential therapeutic applications, and detailed experimental protocols relevant to the investigation of this compound and its related compounds.

Chemical Structure

This compound is structurally related to other prenylated flavonoids, and its biological activity is influenced by its unique chemical architecture. A closely related isomer, Isothis compound, has been the subject of more detailed investigation and provides valuable insights into the potential mechanisms of action for this class of compounds.

This compound

  • IUPAC Name: (E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[4]

  • Molecular Formula: C₂₀H₂₀O₄[4]

  • Molecular Weight: 324.4 g/mol [4]

Potential Therapeutic Applications

Based on studies of this compound, its isomer Isothis compound, and other related compounds from the Dorstenia genus, the following therapeutic areas are of interest for further investigation.

Anti-Inflammatory Activity

Research on Isothis compound has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[1][5] The proposed mechanism involves the inhibition of key inflammatory signaling pathways.

Signaling Pathway: Isothis compound has been shown to suppress the inflammatory response by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and preventing the degradation of the inhibitor of kappa B alpha (IκBα). This, in turn, blocks the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammatory gene expression.[5][6]

anti_inflammatory_pathway cluster_nfkb NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK p_JNK p-JNK JNK->p_JNK NFkB_nuc NF-κB (Nuclear Translocation) p_JNK->NFkB_nuc activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα (Degradation) IkBa->p_IkBa NFkB NF-κB NFkB->NFkB_nuc Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes DorsmaninA This compound (Isothis compound) DorsmaninA->p_JNK inhibits DorsmaninA->p_IkBa inhibits

Caption: Proposed anti-inflammatory mechanism of this compound (via Isothis compound) in LPS-stimulated macrophages.
Antimicrobial Activity

This compound and other compounds isolated from Dorstenia mannii have been evaluated for their antimicrobial properties. While this compound itself has shown some activity, other related compounds from the same plant have demonstrated more potent effects against a range of microorganisms.[2]

Anticancer Activity

While direct evidence for this compound's anticancer activity is limited, related prenylated flavonoids, such as Dorsmanin F, have shown cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms for flavonoids often involve the induction of apoptosis, disruption of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production.[7]

Quantitative Data

The following tables summarize the available quantitative data for Isothis compound and related compounds.

Table 1: Anti-inflammatory Activity of Isothis compound

ParameterCell LineTreatmentConcentrationResultReference
NO Production RAW 264.7Isothis compound + LPS1.56 µMInhibition[8]
3.13 µMInhibition[8]
6.25 µMInhibition[8]
12.5 µM~80.4% Inhibition[4]
PGE₂ Production RAW 264.7Isothis compound + LPS1.56 µMInhibition[8]
3.13 µMInhibition[8]
6.25 µMInhibition[8]
12.5 µM~36.5% Inhibition[4]

Table 2: Antimicrobial Activity of this compound and Related Compounds

CompoundMicroorganismMIC (µg/mL)Reference
This compound Candida albicans>128[3]
Escherichia coli>128[3]
Pseudomonas aeruginosa>128[3]
Dorsmanin C Pseudomonas aeruginosa4[9]
Dorsmanin F Candida albicans128[3]

Table 3: Cytotoxicity of Dorsmanin F

Cell LineIC₅₀ (µM)Reference
Leukemia CCRF-CEM 5.34[7]
MDA-MB-231-BCRP 33.30[7]

Experimental Protocols

Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of Isothis compound.[1][5][6]

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays culture Culture RAW 264.7 cells in DMEM with 10% FBS plate Plate cells in 96-well plates and incubate for 24h culture->plate pretreat Pre-treat with this compound (or Isothis compound) for 3h plate->pretreat stimulate Stimulate with LPS (100 ng/mL) for 21h pretreat->stimulate no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay pge2_assay PGE₂ Assay (ELISA) stimulate->pge2_assay western_blot Western Blot Analysis (p-JNK, p-IκBα, NF-κB p65) stimulate->western_blot

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

a. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or Isothis compound) for 3 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for an additional 21 hours.[6]

b. Nitric Oxide (NO) Assay

  • Collect the cell culture supernatant after treatment.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Mix equal volumes of the supernatant and Griess reagent.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a sodium nitrite standard curve.

c. Prostaglandin E₂ (PGE₂) Assay

  • Collect the cell culture supernatant after treatment.

  • Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

d. Western Blot Analysis

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% skim milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, JNK, p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

a. Cell Culture and Plating

  • Culture the desired cancer cell line (e.g., CCRF-CEM, MDA-MB-231) in the appropriate medium and conditions.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

b. Treatment

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Assay

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Conclusion

This compound and its related compounds represent a promising class of natural products for drug discovery, particularly in the area of anti-inflammatory therapeutics. The available data on Isothis compound provides a strong rationale for investigating this compound's potential to modulate the JNK and NF-κB signaling pathways. Further research is warranted to explore its efficacy in other therapeutic areas, such as oncology and infectious diseases, and to fully elucidate its mechanisms of action. The protocols provided herein offer a starting point for researchers to systematically evaluate the pharmacological properties of this compound.

References

Preparing Dorsomorphin Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor in biomedical research.[1] It functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Additionally, Dorsomorphin is a selective inhibitor of the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated signaling pathways.[4][5][6] This dual activity makes Dorsomorphin a valuable tool for studying a variety of cellular processes, including cell differentiation, metabolism, and apoptosis.[7] Proper preparation of Dorsomorphin stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols and application notes for the preparation, storage, and use of Dorsomorphin in a research setting.

Mechanism of Action

Dorsomorphin exhibits a dual inhibitory effect on two key signaling pathways:

  • AMP-activated protein kinase (AMPK) Pathway: Dorsomorphin competitively inhibits the ATP-binding site of AMPK, preventing its activation.[2] Activated AMPK plays a crucial role in cellular energy sensing, switching on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP. Inhibition of AMPK by Dorsomorphin can influence processes such as glucose uptake, fatty acid oxidation, and protein synthesis.[6]

  • Bone Morphogenetic Protein (BMP) Pathway: Dorsomorphin inhibits the type I BMP receptors ALK2, ALK3, and ALK6.[4][8] This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which are essential for the transduction of BMP signals.[5][8] The BMP pathway is critical for embryonic development, tissue homeostasis, and cell differentiation, including osteogenesis and cardiomyogenesis.[5][9]

Quantitative Data Summary

The following table summarizes the key quantitative data for Dorsomorphin and its dihydrochloride salt, which is often used for improved solubility.

PropertyDorsomorphinDorsomorphin Dihydrochloride
Alternative Names Compound C, BML-275[5]BML-275 2HCl, Compound C 2HCl[10]
Molecular Formula C₂₄H₂₅N₅O[4]C₂₄H₂₅N₅O · 2HCl[11]
Molecular Weight 399.5 g/mol [5]472.41 g/mol [12]
Purity ≥98%[4]≥98%[11]
Appearance Light yellow solid[5]Crystalline solid[11]
Solubility - In DMSO: ≥8.49 mg/mL[2] - In Ethanol: ~0.14 mg/mL[13] - In DMF: ~2.5 mg/mL[13] - Insoluble in H₂O[2]- In DMSO: ~0.5 mg/mL[11] - In DMF: ~1 mg/mL[11] - In PBS (pH 7.2): ~1 mg/mL[11]
Storage (Powder) -20°C, stable for at least two years[13]-20°C, stable for ≥4 years[11]
Storage (Stock Solution) -20°C in aliquots, use within 3 months[3]-20°C in aliquots; aqueous solutions not recommended for storage more than one day[11]
Inhibitory Constant (Ki) for AMPK 109 nM[5][6]109 nM[12]
IC₅₀ for BMP signaling 0.47 µM (for BMP4-induced SMAD phosphorylation)[2]0.47 mM (for BMP4-induced SMAD phosphorylation)[10]
Effective concentration in cell culture 0.5 µM to 20 µM[8]Varies depending on the cell line and desired effect[14]

Experimental Protocols

Materials
  • Dorsomorphin powder (or Dorsomorphin dihydrochloride)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)[2]

Preparation of a 10 mM Dorsomorphin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

  • Pre-warm the Solvent: Warm the DMSO to room temperature or briefly to 37°C to facilitate the dissolution of Dorsomorphin.[8]

  • Weigh the Compound: Accurately weigh the desired amount of Dorsomorphin powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.995 mg of Dorsomorphin (or 4.724 mg of Dorsomorphin dihydrochloride). Note: It is often more practical to reconstitute the entire contents of a pre-weighed vial as supplied by the manufacturer. For instance, 5 mg of Dorsomorphin can be reconstituted in 1.25 mL of DMSO to yield a 10 mM stock.[3]

  • Dissolve the Compound: Add the appropriate volume of DMSO to the vial containing the Dorsomorphin powder.

  • Mix Thoroughly: Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C for 3-5 minutes or sonication can aid in solubilization if needed.[2][8]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]

  • Store Properly: Store the aliquots at -20°C.[5] When stored correctly, the DMSO stock solution is stable for several months.[2][3]

Preparation of Working Solutions
  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM Dorsomorphin stock solution at room temperature or in a 37°C water bath.[8]

  • Dilute to Working Concentration: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[8]

  • Mix and Use Immediately: Gently mix the medium containing the working concentration of Dorsomorphin. For optimal results, use the freshly prepared working solution immediately.

Visualizations

Dorsomorphin_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_BMP BMP Pathway AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP Cellular_Energy Cellular Energy Regulation AMPK->Cellular_Energy Dorsomorphin_AMPK Dorsomorphin Dorsomorphin_AMPK->AMPK Inhibits BMP_Ligand BMP Ligand BMP_Receptor BMP Type I Receptor (ALK2, ALK3, ALK6) BMP_Ligand->BMP_Receptor SMAD SMAD 1/5/8 BMP_Receptor->SMAD Phosphorylates Dorsomorphin_BMP Dorsomorphin Dorsomorphin_BMP->BMP_Receptor Inhibits Gene_Transcription Gene Transcription SMAD->Gene_Transcription

Caption: Dorsomorphin's dual inhibitory action on AMPK and BMP signaling pathways.

Stock_Solution_Workflow start Start weigh Weigh Dorsomorphin Powder start->weigh add_dmso Add DMSO to Powder weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing Dorsomorphin stock solution.

References

Application Notes and Protocols: Determination of Dorsomorphin A Dose-Response Curve

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, is a potent and selective, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Additionally, Dorsomorphin has been identified as a selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated signaling pathways.[3][4][5] This dual activity makes Dorsomorphin a valuable tool for dissecting the roles of AMPK and BMP signaling in various biological processes, including cell proliferation, differentiation, and metabolism. These application notes provide a comprehensive guide to determining the dose-response curve of Dorsomorphin in various cell lines and assays.

Mechanism of Action

Dorsomorphin exerts its biological effects through the inhibition of two key signaling pathways:

  • AMPK Signaling: By competing with ATP for the kinase domain of AMPK, Dorsomorphin prevents the phosphorylation of downstream targets, thereby inhibiting AMPK-mediated processes.

  • BMP Signaling: Dorsomorphin inhibits the kinase activity of BMP type I receptors (ALK2, ALK3, and ALK6), preventing the phosphorylation of downstream SMAD proteins (SMAD1/5/8) and the subsequent transcriptional regulation of BMP target genes.[3][4][5]

Data Presentation

Table 1: IC50 Values of Dorsomorphin in Various Cell Lines

The half-maximal inhibitory concentration (IC50) of Dorsomorphin varies depending on the cell line and the specific endpoint being measured. The following table summarizes reported IC50 values for different cell types.

Cell LineAssayIC50 (µM)Reference
Pulmonary Artery Smooth Muscle Cells (PASMCs)Inhibition of BMP4-stimulated SMAD1/5/8 phosphorylation0.47[3][4]
Uveal Melanoma (UM) 92-1Cytotoxicity (48h treatment)6.526[6]
Uveal Melanoma (UM) MP46Cytotoxicity (48h treatment)10.13[6]
Uveal Melanoma (UM) OMM2.5Cytotoxicity (48h treatment)31.45[6]
Uveal Melanoma (UM) Mel270Cytotoxicity (48h treatment)8.39[6]
ES-2 (Ovarian Cancer)Inhibition of cell proliferation~4-8[7]

Note: IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and incubation time. It is recommended to determine the IC50 for each cell line and assay in your specific experimental setup.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding dorsomorphin_prep Dorsomorphin Preparation (Stock solution in DMSO) dose_range Dorsomorphin Treatment (Serial dilutions) dorsomorphin_prep->dose_range cell_seeding->dose_range viability_assay Cell Viability Assay (e.g., MTT, CCK-8) dose_range->viability_assay western_blot Western Blot (p-AMPK, p-SMAD) dose_range->western_blot qpcr qPCR (Target gene expression) dose_range->qpcr data_acquisition Data Acquisition (Plate reader, Imaging system) viability_assay->data_acquisition western_blot->data_acquisition qpcr->data_acquisition dose_response_curve Dose-Response Curve Generation data_acquisition->dose_response_curve ic50_determination IC50 Determination dose_response_curve->ic50_determination

Caption: Experimental workflow for determining the dose-response curve of Dorsomorphin.

ampk_pathway AMPK AMPK Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream P Dorsomorphin Dorsomorphin Dorsomorphin->AMPK Metabolism Cellular Metabolism (Inhibited) Downstream->Metabolism Autophagy Autophagy (Inhibited) Downstream->Autophagy

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

bmp_pathway cluster_nucleus BMP_Ligand BMP Ligand BMPRII BMPR-II BMP_Ligand->BMPRII BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI P SMAD SMAD 1/5/8 BMPRI->SMAD P Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI pSMAD p-SMAD 1/5/8 SMAD->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 Nucleus Nucleus pSMAD->Nucleus SMAD4->Nucleus Gene_Expression Target Gene Expression (e.g., ID1, HAMP) (Inhibited) Nucleus->Gene_Expression

Caption: Dorsomorphin inhibits the BMP signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Dorsomorphin (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dorsomorphin Treatment:

    • Prepare serial dilutions of Dorsomorphin in complete medium. A typical starting range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest Dorsomorphin dose.

    • Carefully remove the medium from the wells and add 100 µL of the Dorsomorphin dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Dorsomorphin concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for Phosphorylated AMPK and SMAD

Materials:

  • Cells of interest

  • 6-well plates

  • Dorsomorphin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-SMAD1/5/8, anti-SMAD1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Dorsomorphin for the desired time (e.g., 30 minutes to 24 hours). For BMP pathway analysis, cells are often pre-treated with Dorsomorphin for 30 minutes before stimulation with a BMP ligand (e.g., BMP4) for 60 minutes.[10]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with 100-200 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative PCR (qPCR) for Target Gene Expression

Materials:

  • Cells of interest

  • 6-well plates

  • Dorsomorphin

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers for target genes (e.g., ID1, HAMP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with Dorsomorphin as described for the Western blot protocol. A typical treatment time for gene expression analysis is 6 to 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers.

    • Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

    • Include a no-template control for each primer set.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene expression.

    • Plot the relative gene expression against the Dorsomorphin concentration.

These application notes provide a framework for determining the dose-response characteristics of Dorsomorphin. By following these detailed protocols, researchers can obtain reliable and reproducible data to elucidate the roles of AMPK and BMP signaling in their specific models of interest. The provided data and visualizations serve as a valuable resource for designing and interpreting experiments involving this versatile small molecule inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Dorsomorphin A (Compound C)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dorsomorphin A (also known as Compound C) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin A and why is its solubility in aqueous solutions a concern?

Dorsomorphin A, also known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) and also inhibits bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6)[1][2][3][4]. Its poor solubility in aqueous solutions presents a significant challenge for in vitro and in vivo experiments, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability[4].

Q2: What are the recommended solvents for dissolving Dorsomorphin A?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing concentrated stock solutions of Dorsomorphin A[1][3][5][6][7][8][9][10]. For some applications, dimethylformamide (DMF) can also be used[5]. The dihydrochloride salt of Dorsomorphin is more water-soluble[2][3][11][12].

Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?

The final concentration of DMSO in cell culture media should generally not exceed 0.5% to avoid cytotoxic effects[1][3][11]. It is crucial to keep the final solvent concentration as low as possible to prevent solvent-induced artifacts in biological assays.

Q4: Can I dissolve Dorsomorphin A directly in aqueous buffers like PBS?

While the dihydrochloride form of Dorsomorphin has some solubility in aqueous buffers (approximately 1 mg/mL in PBS, pH 7.2), it is not recommended to store these aqueous solutions for more than a day due to potential instability and precipitation[5]. For consistent results, preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer immediately before use is the standard and recommended procedure.

Solubility Data

The following table summarizes the solubility of Dorsomorphin A in various solvents. Please note that batch-to-batch variability may exist.

SolventFormMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSOFree Base≥8.49~21.2[8]
DMSOFree Base512.51[9]
DMSOFree Base4 (with warming)~10[10]
DMSODihydrochloride9.45 (with gentle warming)20[2]
WaterDihydrochloride47.24100[2]
PBS (pH 7.2)Hydrochloride~1~2.1[5]
DimethylformamideHydrochloride~1~2.1[5]

Troubleshooting Guide: Dorsomorphin A Precipitation

This guide provides a systematic approach to address precipitation issues with Dorsomorphin A in your experiments.

Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.

  • Possible Cause 1: Low Temperature of the Aqueous Medium. A significant temperature difference between the DMSO stock and the aqueous medium can cause the compound to crash out of solution.

    • Solution: Pre-warm the cell culture medium or aqueous buffer to 37°C before adding the Dorsomorphin A stock solution[1][3][11].

  • Possible Cause 2: High Final Concentration. The desired final concentration of Dorsomorphin A in the aqueous medium may exceed its solubility limit.

    • Solution: Lower the final working concentration of Dorsomorphin A. If a high concentration is necessary, consider using the more soluble dihydrochloride salt form[2][3][11][12].

  • Possible Cause 3: Insufficient Mixing. Inadequate mixing upon dilution can lead to localized high concentrations of DMSO and Dorsomorphin A, causing precipitation.

    • Solution: Add the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and thorough mixing.

  • Possible Cause 4: pH of the Aqueous Medium. The solubility of Dorsomorphin A can be pH-dependent.

    • Solution: Ensure the pH of your aqueous buffer is within a range that favors solubility. For Dorsomorphin hydrochloride, a pH of 7.2 has been shown to allow for a solubility of approximately 1 mg/mL[5].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Dorsomorphin A Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of Dorsomorphin A powder. For example, for 1 mL of a 10 mM solution (Molecular Weight: ~399.49 g/mol ), you would need approximately 4 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the Dorsomorphin A powder.

  • Dissolution: To facilitate dissolution, gently warm the solution to 37°C for 3-5 minutes and vortex or sonicate until the solid is completely dissolved[1][3][8][9][11].

  • Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles[1][6][10]. Store the aliquots at -20°C, protected from light[1][3][6][10][11]. Once in solution, it is recommended to use it within 3 months to prevent loss of potency[6][10].

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Thawing: Thaw a single-use aliquot of the Dorsomorphin A DMSO stock solution at 37°C[1].

  • Pre-warming Media: Pre-warm the required volume of cell culture medium to 37°C[1][3][11].

  • Dilution: While gently swirling the pre-warmed media, add the required volume of the Dorsomorphin A stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%[1][3][11].

  • Filtration (Optional but Recommended): To ensure sterility and remove any potential micro-precipitates, filter the final supplemented media through a 0.2 µm low-protein binding filter before adding it to the cells[1].

Visualizations

Signaling Pathways Inhibited by Dorsomorphin A

Dorsomorphin_Inhibition_Pathway cluster_AMPK AMPK Signaling cluster_BMP BMP Signaling AMP AMP LKB1 LKB1 AMP->LKB1 + AMPK AMPK LKB1->AMPK + ACC ACC AMPK->ACC - Metabolism Cellular Metabolism ACC->Metabolism BMP BMP Ligand BMPR1 BMP Type I Receptors (ALK2/3/6) BMP->BMPR1 SMAD SMAD1/5/8 BMPR1->SMAD + Gene Target Gene Transcription SMAD->Gene Dorsomorphin Dorsomorphin A (Compound C) Dorsomorphin->AMPK Dorsomorphin->BMPR1

Caption: Dorsomorphin A inhibits both the AMPK and BMP signaling pathways.

Experimental Workflow for Dorsomorphin A Solubilization

Dorsomorphin_Solubilization_Workflow start Start weigh Weigh Dorsomorphin A Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Warm to 37°C & Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Aliquot at 37°C aliquot->thaw dilute Dilute Dropwise into Medium thaw->dilute prewarm Pre-warm Aqueous Medium to 37°C prewarm->dilute filter Filter with 0.2 µm Syringe Filter (Optional) dilute->filter precipitate Precipitate Forms dilute->precipitate end Ready for Use filter->end troubleshoot Troubleshoot: - Check Final Concentration - Ensure Proper Mixing - Verify Media pH precipitate->troubleshoot

Caption: Recommended workflow for preparing Dorsomorphin A solutions.

References

preventing Dorsmanin A precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Dorsomorphin A in their experiments, with a specific focus on preventing its precipitation in cell culture media.

Troubleshooting Guide: Preventing Dorsomorphin A Precipitation

Precipitation of Dorsomorphin A in your cell culture medium can significantly impact your experimental results by altering the effective concentration of the compound and potentially introducing cytotoxicity. Below is a guide to help you troubleshoot and prevent this common issue.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding Dorsomorphin A stock solution to the media. Low Aqueous Solubility: Dorsomorphin A is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[1][2] Incorrect Dilution Method: Rapid addition of a concentrated stock solution can cause localized high concentrations, leading to precipitation.[2]- Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[1][3] - Pre-warm the cell culture medium to 37°C before adding the Dorsomorphin A stock solution.[4] - Add the stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and uniform mixing.
Precipitate forms over time in the incubator. pH Shift: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of Dorsomorphin A. Interaction with Media Components: Dorsomorphin A may interact with salts, proteins, or other components in the media, leading to precipitation over time.[5]- Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator. - Test the stability of Dorsomorphin A in your specific cell culture medium over the intended duration of your experiment. - Consider using a serum-free medium if interactions with serum proteins are suspected, but be aware that this can also affect solubility.
Cloudiness or fine particles observed in the media. High Final Concentration: The desired final concentration of Dorsomorphin A may exceed its solubility limit in the cell culture medium.- Determine the optimal concentration range for your experiments. Effective concentrations for cell culture applications typically range from 0.5 µM to 20 µM.[4] - If a high concentration is necessary, consider using a solubilizing agent, but be sure to test for any effects on your cells.
Inconsistent experimental results. Precipitation leading to variable effective concentrations. - Visually inspect your culture vessels for any signs of precipitation before and during your experiment. - If precipitation is suspected, prepare fresh solutions and carefully follow the recommended procedures for dissolution and dilution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Dorsomorphin A?

A1: Dorsomorphin A is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][3][6] It is also soluble in dimethylformamide (DMF) and to a lesser extent in ethanol.[7][8] It has very limited solubility in water and aqueous buffers.[1][8]

Q2: What is the recommended concentration for a Dorsomorphin A stock solution?

A2: A 10 mM stock solution in DMSO is commonly used for cell culture applications.[4] However, solubility in DMSO can be concentration-dependent, with some sources indicating solubility at 4 mg/ml with warming[9] and ≥8.49 mg/mL with gentle warming and sonication[1].

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[4][10] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Can I store Dorsomorphin A solutions?

A4: Dorsomorphin A powder should be stored at -20°C and is stable for at least two to four years.[8][11] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where they are stable for several months.[1][4] Aqueous solutions of Dorsomorphin A are not recommended for storage for more than one day.[7][8]

Q5: Should I filter my Dorsomorphin A-supplemented media?

A5: Yes, it is good practice to filter the supplemented media through a 0.2 µm low-protein binding filter before adding it to your cells.[4] This will remove any potential micro-precipitates that may not be visible to the naked eye.

Quantitative Data Summary

The following tables provide a summary of the solubility and other relevant properties of Dorsomorphin A.

Table 1: Solubility of Dorsomorphin A in Various Solvents

SolventSolubilityReference
DMSO≥8.49 mg/mL (with gentle warming and sonication)[1]
DMSO5 mg/mL (with warming to 50°C and ultrasonication)[12]
DMSO4 mg/mL (with warming)[9]
DMSO~1 mg/mL (sonicated)[11]
Dimethylformamide (DMF)~2.5 mg/mL[8][11]
Ethanol~0.14 mg/mL[8]
WaterInsoluble[1][12]
PBS (pH 7.2)~1 mg/mL (for hydrochloride salt)[7]

Table 2: Physicochemical Properties of Dorsomorphin A

PropertyValueReference
Alternative Names Compound C, BML-275[3][7]
Molecular Weight 399.49 g/mol [4]
Molecular Formula C₂₄H₂₅N₅O[3]
Purity ≥98%[7]
Storage (Powder) -20°C[3][8]
Stability (Powder) ≥ 4 years[7][11]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin A Stock Solution

Objective: To prepare a 10 mM stock solution of Dorsomorphin A in DMSO.

Materials:

  • Dorsomorphin A powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Bring the Dorsomorphin A powder and DMSO to room temperature.

  • Calculate the required amount of Dorsomorphin A and DMSO to achieve a 10 mM concentration (e.g., for 2 mg of Dorsomorphin A with a molecular weight of 399.49 g/mol , you would add 501 µL of DMSO).[4]

  • Carefully add the DMSO to the vial containing the Dorsomorphin A powder.

  • Vortex the solution thoroughly to dissolve the powder. If necessary, warm the solution at 37°C for 3-5 minutes to facilitate solubilization.[4]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C and protect them from light.[4]

Protocol 2: Supplementing Cell Culture Media with Dorsomorphin A

Objective: To add Dorsomorphin A to cell culture media while minimizing the risk of precipitation.

Materials:

  • Prepared Dorsomorphin A stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed cell culture medium (37°C)

  • Sterile conical tube or bottle for mixing

  • Vortex mixer or magnetic stirrer

  • 0.2 µm low-protein binding sterile filter

Procedure:

  • Thaw an aliquot of the Dorsomorphin A stock solution at room temperature or in a 37°C water bath.[4]

  • Pre-warm the required volume of cell culture medium to 37°C.[4]

  • In a sterile conical tube or bottle, add the pre-warmed cell culture medium.

  • While gently swirling or vortexing the medium, add the required volume of the Dorsomorphin A stock solution drop-wise to achieve the desired final concentration.

  • Continue to mix the solution for a few seconds to ensure it is homogeneous.

  • Filter the Dorsomorphin A-supplemented medium through a 0.2 µm low-protein binding sterile filter.[4]

  • The supplemented medium is now ready to be added to your cell cultures.

Visualizations

Signaling Pathways Inhibited by Dorsomorphin A

Dorsomorphin A is known to inhibit two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Bone Morphogenetic Protein (BMP) pathway.[13][14]

Dorsomorphin_A_Signaling_Pathways cluster_AMPK AMPK Signaling cluster_BMP BMP Signaling AMPK AMPK ACC ACC AMPK->ACC phosphorylates Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic activates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) ACC->Anabolic activates BMP_Ligand BMP Ligand BMPR_II BMP Type II Receptor BMP_Ligand->BMPR_II BMPR_I BMP Type I Receptors (ALK2, ALK3, ALK6) SMAD1_5_8 SMAD1/5/8 BMPR_I->SMAD1_5_8 phosphorylates BMPR_II->BMPR_I phosphorylates SMAD4 SMAD4 SMAD1_5_8->SMAD4 complexes with Gene_Expression Target Gene Expression SMAD4->Gene_Expression regulates Dorsomorphin_A Dorsomorphin A Dorsomorphin_A->AMPK inhibits Dorsomorphin_A->BMPR_I inhibits

Caption: Dorsomorphin A inhibits both AMPK and BMP signaling pathways.

Experimental Workflow for Preventing Dorsomorphin A Precipitation

The following workflow illustrates the key steps to prevent the precipitation of Dorsomorphin A in cell culture experiments.

Dorsomorphin_A_Workflow cluster_Preparation Solution Preparation cluster_Application Application to Cell Culture Start Start: Dorsomorphin A (Lyophilized Powder) Dissolve Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10 mM) Start->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw stock solution Store->Thaw For each experiment Dilute Add stock solution drop-wise to pre-warmed media while mixing Thaw->Dilute Prewarm_Media Pre-warm cell culture medium to 37°C Prewarm_Media->Dilute Filter Filter supplemented media (0.2 µm filter) Dilute->Filter Add_to_Cells Add to cell culture Filter->Add_to_Cells End End: Experiment Add_to_Cells->End

Caption: Workflow for preparing and using Dorsomorphin A in cell culture.

References

Dorsmanin A degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Dorsmanin A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored protected from air and light. For optimal stability, it is recommended to refrigerate or freeze the compound at 2-8°C.[1] Under these conditions, this compound has a shelf life of at least two years.[1]

Q2: How should I store solutions of this compound?

A2: While specific stability data for this compound in solution is limited, general guidance for related flavonoids like Isothis compound suggests that stock solutions should be stored in aliquots in tightly sealed vials.[2] For long-term storage, -80°C is recommended for up to 6 months, while for shorter periods, -20°C is suitable for up to 1 month.[2] It is crucial to avoid repeated freeze-thaw cycles to minimize degradation.[2]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]

Q4: What are the known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, like other flavonoids, it is susceptible to degradation under certain conditions such as exposure to high temperatures, extreme pH (both acidic and basic conditions), and oxidizing agents. Flavonoids, in general, can undergo hydrolysis and oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Compound degradation due to improper storage.Verify that both solid and solution forms of this compound have been stored according to the recommended conditions (see FAQs). Prepare fresh solutions from solid stock for critical experiments.
Inaccurate solution concentration.Ensure complete dissolution of the compound. Use a calibrated balance for weighing and precise volumetric flasks for solvent addition.
Precipitation of the compound in aqueous buffers Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Discoloration of the compound or solution Potential oxidation or degradation.Discard the discolored material. Protect the compound and its solutions from light and air. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C).[3][4]

    • Control: Dilute an aliquot of the stock solution with the storage solvent and keep it at the recommended storage temperature.

  • Incubation: Incubate the stressed samples and the control for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, withdraw a sample from each condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation peaks in the chromatograms.

Visualizations

Dorsmanin_A_Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_Solid Solid this compound cluster_Solution This compound Solution Receive Receive Solid this compound StoreSolid Store at 2-8°C Protected from light and air Receive->StoreSolid Dissolve Dissolve in appropriate solvent (e.g., DMSO) StoreSolid->Dissolve Prepare for experiment StoreSolution Store aliquots at -20°C or -80°C Avoid freeze-thaw cycles Dissolve->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Workflow for proper storage and handling of this compound.

Generalized_Flavonoid_Degradation_Pathway Generalized Flavonoid Degradation Pathway DorsmaninA This compound (Intact Flavonoid) DegradationProducts Degradation Products (e.g., smaller phenolic compounds) DorsmaninA->DegradationProducts Stress Conditions (Heat, Light, Extreme pH, Oxidation) LossOfActivity Loss of Biological Activity DegradationProducts->LossOfActivity

Caption: Potential degradation pathway for flavonoids like this compound.

Troubleshooting_Logic Troubleshooting Inconsistent Results Start Inconsistent Results? CheckStorage Proper Storage? Start->CheckStorage CheckSolutionPrep Accurate Solution Prep? CheckStorage->CheckSolutionPrep Yes Outcome_FreshStock Prepare Fresh Solution CheckStorage->Outcome_FreshStock No CheckSolubility Precipitation in Assay? CheckSolutionPrep->CheckSolubility Yes Outcome_Recalculate Re-weigh & Re-dissolve CheckSolutionPrep->Outcome_Recalculate No Outcome_OptimizeSolvent Optimize Co-solvent % CheckSolubility->Outcome_OptimizeSolvent Yes

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Optimizing Dorsomorphin A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Dorsomorphin A (also known as Compound C) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin A and what are its primary targets?

Dorsomorphin A, also known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki (inhibition constant) of 109 nM in cell-free assays.[1][2][3] It also selectively inhibits the bone morphogenetic protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation.[1][4][5][6]

Q2: What are the known off-target effects of Dorsomorphin A?

While relatively selective, Dorsomorphin A has been shown to have off-target effects, most notably against the vascular endothelial growth factor (VEGF) type-2 receptor (Flk1/KDR).[7][8] At higher concentrations, it may also affect other kinases.[9] Researchers should be mindful of these potential off-target effects when interpreting their results.

Q3: What is the recommended solvent and storage condition for Dorsomorphin A?

Dorsomorphin A is soluble in dimethyl sulfoxide (DMSO).[5][10] For long-term storage, it is recommended to store the powdered form at -20°C, protected from light.[5][6] Once dissolved in DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11][12][13]

Q4: What is a typical working concentration range for Dorsomorphin A in cell culture?

The optimal working concentration of Dorsomorphin A can vary significantly depending on the cell type and the specific assay. However, a general starting range for cell-based assays is between 0.5 µM and 20 µM.[14][15] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Cell Death or Cytotoxicity Dorsomorphin A concentration is too high.Perform a dose-response experiment to determine the IC50 value and use the lowest effective concentration.[12]
High DMSO concentration in the final culture medium.Ensure the final DMSO concentration is less than 0.5%, as higher concentrations can be toxic to most cells.[6][13]
Inconsistent or No Inhibitory Effect Degradation of Dorsomorphin A stock solution.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in single-use aliquots.[12][14]
Insufficient incubation time.For acute pathway inhibition, a pre-treatment of 30-60 minutes is often sufficient. For chronic studies, daily media changes with fresh Dorsomorphin A may be necessary.[12][14]
Cell line is resistant to Dorsomorphin A.Consider using a different inhibitor or an alternative method (e.g., siRNA) to target the pathway of interest.
Unexpected Phenotypes or Off-Target Effects Inhibition of unintended targets (e.g., VEGFR2).Use the lowest effective concentration of Dorsomorphin A. Confirm key findings using a more selective inhibitor or an orthogonal approach.[7][9]
Precipitation of Dorsomorphin A in Culture Medium Poor solubility of the compound.Warm the stock solution to 37°C and vortex before diluting it into pre-warmed culture medium.[6][10][13]

Quantitative Data Summary

Table 1: Inhibitory Concentrations of Dorsomorphin A

TargetIC50 / KiCell Type / Assay ConditionReference
AMPK Ki = 109 nMCell-free assay[1][2]
BMP-responsive SMADs IC50 = 0.47 µMInhibition of BMP4-induced phosphorylation[10]
ALK2, ALK3, ALK6 -Selective inhibition[1][4]
VEGFR2 (KDR) IC50 = 25.1 nMIn vitro kinase assay[7]

Table 2: Recommended Working Concentrations in Cell-Based Assays

Cell LineAssayConcentration RangeReference
Mouse Embryonic Stem Cells Cardiomyogenesis2 µM[16]
C2C12 Myoblasts Osteogenic Differentiation4 µM[15]
HT-29 Colon Cancer Cells Autophagy40 µM[10]
HepG2 Hepatoma Cells Hepcidin Expression10 µM[17]

Experimental Protocols

Protocol 1: Preparation of Dorsomorphin A Stock Solution

  • Bring the vial of Dorsomorphin A powder to room temperature.

  • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • To aid dissolution, gently warm the vial to 37°C for 5-10 minutes and vortex or use an ultrasonic bath.[10][14]

  • Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[3][11]

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration

  • Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of the Dorsomorphin A stock solution in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest Dorsomorphin A treatment.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Dorsomorphin A.

  • Incubate the cells for the desired experimental duration.

  • Assess the endpoint of interest (e.g., cell viability using an MTT assay, protein phosphorylation via Western blot, or gene expression via qPCR).

  • Plot the results as a dose-response curve to determine the optimal concentration that provides the desired inhibitory effect with minimal cytotoxicity.

Visualizations

AMPK_Pathway cluster_upstream Upstream Activators cluster_ampk AMPK Complex cluster_downstream Downstream Targets LKB1 LKB1 AMPK AMPK LKB1->AMPK CAMKKb CaMKKβ CAMKKb->AMPK AMP AMP AMP->AMPK ACC ACC (Lipid Synthesis) AMPK->ACC Inactivation mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 Inactivation ULK1 ULK1 (Autophagy) AMPK->ULK1 Activation Dorsomorphin Dorsomorphin A (Compound C) Dorsomorphin->AMPK Inhibition

Caption: Dorsomorphin A inhibits the activation of AMPK.

experimental_workflow prep 1. Prepare Dorsomorphin A Stock Solution (DMSO) dose_response 2. Dose-Response Experiment prep->dose_response determine_optimal 3. Determine Optimal Concentration dose_response->determine_optimal main_exp 4. Main Experiment determine_optimal->main_exp analysis 5. Data Analysis main_exp->analysis

Caption: Workflow for optimizing Dorsomorphin A concentration.

troubleshooting_guide rect_node rect_node start Problem with Dorsomorphin A Experiment check_viability High Cell Death? start->check_viability check_effect No/Inconsistent Effect? start->check_effect check_off_target Unexpected Phenotype? start->check_off_target check_viability->check_effect No lower_conc Lower Dorsomorphin A Concentration check_viability->lower_conc Yes check_effect->check_off_target No fresh_stock Prepare Fresh Stock Solution check_effect->fresh_stock Yes use_lowest_effective Use Lowest Effective Concentration check_off_target->use_lowest_effective Yes rect_node_rerun1 Rerun Experiment lower_conc->rect_node_rerun1 Rerun Experiment check_dmso Check DMSO Concentration check_dmso->rect_node_rerun1 Rerun Experiment rect_node_rerun2 Rerun Experiment fresh_stock->rect_node_rerun2 Rerun Experiment incubation_time Optimize Incubation Time incubation_time->rect_node_rerun2 Rerun Experiment rect_node_rerun3 Rerun Experiment use_lowest_effective->rect_node_rerun3 Rerun Experiment orthogonal_method Confirm with Orthogonal Method orthogonal_method->rect_node_rerun3 Rerun Experiment

Caption: Troubleshooting common Dorsomorphin A issues.

References

Navigating the Nuances of Dorsomorphin A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dorsomorphin A, also widely known as Compound C, is a cornerstone tool for researchers investigating the roles of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) signaling. While potent in its primary inhibitory actions, its utility can be complicated by off-target effects that may lead to confounding results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to anticipate, troubleshoot, and interpret the potential off-target effects of Dorsomorphin A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Dorsomorphin A?

Dorsomorphin A is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a Ki (inhibition constant) of 109 nM in cell-free assays.[1][2][3][4][5][6][7] It is widely used to probe the physiological and pathological roles of the AMPK signaling pathway.

Q2: What are the major, well-documented off-target effects of Dorsomorphin A?

Beyond AMPK, Dorsomorphin A is a recognized inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream mediators SMAD1/5/8.[2][4][5][8] Additionally, it has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) type-2 receptor (Flk1/KDR), which can impact angiogenesis.[9][10]

Q3: I am seeing effects on p38 MAPK and Akt signaling in my experiment when using Dorsomorphin A. Is this expected?

Yes, this is a potential off-target effect. Studies have shown that Dorsomorphin A can affect the phosphorylation status of p38 MAPK and Akt in different cell systems, sometimes in a ligand-independent manner at higher concentrations.[11][12] It is crucial to monitor these pathways to ensure the observed phenotype is not a result of these off-target activities.

Q4: Can Dorsomorphin A influence cellular processes other than those directly regulated by AMPK and BMP?

Absolutely. Due to its impact on multiple signaling pathways, Dorsomorphin A has been observed to influence a variety of cellular processes, including:

  • Autophagy: It can inhibit autophagic proteolysis.[1]

  • Apoptosis: It has been shown to induce apoptosis in cancer cells.[13]

  • Cell Differentiation: It can promote cardiomyogenesis and neural differentiation in stem cells while inhibiting osteogenic differentiation.[2][5][14]

  • Gene Transcription: It can reduce the transcription of genes like hepatic hepcidin.[1][8]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in angiogenesis or vascular development.Inhibition of VEGF type-2 receptor (Flk1/KDR).[9][10]1. Use a more selective BMP inhibitor like DMH1 if the goal is to target BMP signaling without affecting angiogenesis. 2. Validate findings with siRNA/shRNA knockdown of AMPK or BMP receptors. 3. Test a structurally unrelated VEGF receptor inhibitor as a control.
Altered cell differentiation outcome not consistent with AMPK inhibition.Inhibition of BMP type I receptors (ALK2/3/6).[5][14]1. Use a more specific AMPK activator (e.g., A-769662) or a different AMPK inhibitor to confirm the phenotype. 2. Rescue the phenotype by adding recombinant BMP ligands. 3. Analyze the phosphorylation status of SMAD1/5/8 to confirm BMP pathway inhibition.
Effects on cell viability or apoptosis that cannot be explained by AMPK's role.Inhibition of Heat Shock Factor 1 (HSF1) nuclear translocation.[13]1. Measure the expression and localization of HSF1 and its target genes (e.g., HSP70). 2. Compare the effects with other known HSF1 inhibitors.
Ligand-independent activation or inhibition of p38 MAPK or Akt pathways.Direct or indirect off-target effects of Dorsomorphin A at higher concentrations.[11][12]1. Perform a dose-response experiment to find the minimal effective concentration. 2. Include controls that measure p-p38 and p-Akt levels in the absence of your primary stimulus. 3. Use specific inhibitors for the p38 and Akt pathways to dissect the observed effects.

Quantitative Data Summary: Dorsomorphin A Inhibition Profile

Target Inhibition Value Assay Type Reference
AMPKKi = 109 nMCell-free kinase assay[1][2][4][5][6][7]
BMP4-induced SMAD1/5/8 phosphorylationIC50 = 0.47 µMCell-based assay (PASMCs)[1]

Note: IC50 and Ki values can vary between different assay systems and conditions.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay for AMPK Inhibition

  • Objective: To determine the in vitro inhibitory activity of Dorsomorphin A on AMPK.

  • Methodology:

    • Partially purify AMPK from rat liver.

    • Prepare a reaction mixture containing purified AMPK, a suitable substrate peptide (e.g., "SAMS" peptide), and γ-³²P-ATP in a kinase buffer.

    • Add varying concentrations of Dorsomorphin A (or DMSO as a vehicle control) to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated γ-³²P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter to determine the kinase activity.

    • Calculate the Ki value from the dose-response curve.

Protocol 2: Western Blot for BMP-Induced SMAD1/5/8 Phosphorylation

  • Objective: To assess the inhibitory effect of Dorsomorphin A on BMP signaling in a cellular context.

  • Methodology:

    • Culture cells (e.g., C2C12 myoblasts or pulmonary artery smooth muscle cells) to sub-confluency.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of Dorsomorphin A (or DMSO) for 30-60 minutes.

    • Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2 or BMP4) for 30-60 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-SMAD1/5/8 and total SMAD1 (as a loading control).

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the extent of inhibition.[11]

Visualizing the Pathways and Workflows

Dorsomorphin_Signaling_Pathways cluster_Dorsomorphin Dorsomorphin A (Compound C) cluster_AMPK Intended Target cluster_BMP Off-Target: BMP Signaling cluster_VEGF Off-Target: VEGF Signaling Dorsomorphin Dorsomorphin A AMPK AMPK Dorsomorphin->AMPK BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) Dorsomorphin->BMPR VEGFR VEGF Receptor 2 (Flk1/KDR) Dorsomorphin->VEGFR AMPK_downstream Metabolic Regulation, Autophagy, etc. AMPK->AMPK_downstream P SMAD SMAD1/5/8 BMPR->SMAD P BMP_downstream Gene Transcription, Osteogenesis SMAD->BMP_downstream VEGF_downstream Angiogenesis VEGFR->VEGF_downstream P Troubleshooting_Workflow Start Experiment with Dorsomorphin A Observation Unexpected Phenotype Observed? Start->Observation Expected Result aligns with AMPK inhibition Observation->Expected No Unexpected Result is anomalous or contradictory Observation->Unexpected Yes Hypothesize Hypothesize Potential Off-Target Effect (BMP, VEGF, etc.) Unexpected->Hypothesize Validate Validation Experiments: - Alternative Inhibitors - siRNA/shRNA - Rescue Experiments - Orthogonal Assays Hypothesize->Validate Analyze Analyze Validation Data Validate->Analyze Conclusion Attribute Phenotype to Specific Pathway Analyze->Conclusion

References

quality control and purity assessment of Dorsmanin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dorsomorphin, also known as Compound C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control, purity assessment, and effective use of Dorsomorphin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin, also widely known as Compound C, is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), with a reported Ki value of 109 nM.[1][2][3] It is also a selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[2][3][4] This dual activity makes it a valuable tool for studying the roles of both the AMPK and BMP signaling pathways in various biological processes.

Q2: What is the typical purity of commercially available Dorsomorphin?

Commercially available Dorsomorphin typically has a purity of ≥98% or ≥99%, as determined by High-Performance Liquid Chromatography (HPLC).[1][5][6][7] It is crucial to verify the purity of each batch by consulting the Certificate of Analysis (CofA) provided by the supplier.

Q3: How should I store and handle Dorsomorphin?

  • Solid Form: Dorsomorphin is supplied as a lyophilized powder and should be stored at -20°C, desiccated.[1][5] In this form, it is stable for at least two years.[1]

  • Stock Solutions: Prepare stock solutions by dissolving the powder in an appropriate solvent, such as DMSO.[1][5][8] It is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[1][5]

  • Solutions in Media: Once diluted in cell culture media, it is recommended to use the solution fresh and not to store it for more than one day.[1]

Q4: What are the recommended solvents and solubility of Dorsomorphin?

Dorsomorphin is soluble in DMSO at concentrations of 4 mg/mL or higher, often requiring gentle warming.[5][8] It is sparingly soluble in aqueous buffers. To prepare a working solution in an aqueous medium, it is recommended to first dissolve Dorsomorphin in DMSO and then dilute it with the pre-warmed aqueous buffer of choice.[6] The final DMSO concentration in cell culture should typically be kept below 0.5% to avoid cytotoxicity.[6]

Quality Control and Purity Assessment

Ensuring the quality and purity of Dorsomorphin is critical for obtaining reliable and reproducible experimental results. Here are the key analytical methods used for its assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Dorsomorphin and detecting any impurities or degradation products.

Table 1: Typical HPLC Parameters for Dorsomorphin Purity Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer.
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 254 nm or 265 nm
Column Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10-20 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the identity of Dorsomorphin and for identifying and quantifying impurities and degradation products.

Table 2: Example LC-MS/MS Parameters for Dorsomorphin Quantification

ParameterRecommended Conditions
LC Column Agilent XDB C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 5 mM ammonium acetate buffer (pH 6.0) (90:10 v/v)
Flow Rate 0.8 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Transition m/z 400.2 → 289.3
Retention Time Approximately 2.13 minutes
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of Dorsomorphin. Both ¹H NMR and ¹³C NMR are employed for structural elucidation and to ensure there are no significant structural impurities.

Experimental Protocols

General Workflow for Cell-Based Assays

experimental_workflow prep Prepare Dorsomorphin Stock Solution (e.g., 10 mM in DMSO) pre_treat Pre-treat Cells with Dorsomorphin (various concentrations) prep->pre_treat culture Culture Cells to Desired Confluency culture->pre_treat stimulate Stimulate Cells (e.g., with BMP4 or AICAR) pre_treat->stimulate incubate Incubate for a Defined Period stimulate->incubate lyse Lyse Cells and Collect Protein/RNA incubate->lyse analyze Analyze Downstream Readouts (e.g., Western Blot, qPCR) lyse->analyze

Caption: General workflow for a cell-based assay using Dorsomorphin.

Protocol: Inhibition of BMP-induced SMAD Phosphorylation
  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts) at a suitable density and allow them to adhere overnight.

  • Starvation (Optional): For some cell types, serum starvation for 4-6 hours can reduce basal signaling.

  • Dorsomorphin Pre-treatment: Pre-incubate the cells with varying concentrations of Dorsomorphin (e.g., 0.1 to 10 µM) for 30-60 minutes. Include a DMSO vehicle control.

  • BMP Stimulation: Add the BMP ligand (e.g., BMP4 at 10-50 ng/mL) to the media and incubate for the desired time (e.g., 30-60 minutes for phosphorylation events).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH or β-actin).

Troubleshooting Guide

Problem 1: Unexpected Cell Viability Issues (Toxicity)

  • Question: My cells are showing signs of toxicity or death after treatment with Dorsomorphin. What could be the cause?

  • Answer:

    • High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%.[6] High concentrations of DMSO can be toxic to many cell types.

    • Off-Target Effects: At higher concentrations, Dorsomorphin can have off-target effects that may lead to cytotoxicity.[9] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

    • Compound Purity: Impurities in a low-purity batch of Dorsomorphin could be contributing to toxicity. Always use a high-purity compound and check the certificate of analysis.

    • Cell Line Sensitivity: Some cell lines may be more sensitive to Dorsomorphin treatment. Consider reducing the concentration or incubation time.

Problem 2: Inconsistent or No Inhibition of AMPK or BMP Signaling

  • Question: I am not observing the expected inhibition of AMPK (e.g., no change in p-ACC levels) or BMP signaling (e.g., no change in p-SMAD1/5/8 levels) after Dorsomorphin treatment. What should I check?

  • Answer:

    • Compound Degradation: Dorsomorphin solutions, especially in aqueous media, should be prepared fresh for each experiment.[1] Stock solutions in DMSO should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • Insufficient Pre-incubation Time: Ensure you are pre-incubating the cells with Dorsomorphin for a sufficient amount of time (typically 30-60 minutes) before adding your stimulus.

    • Suboptimal Concentration: The effective concentration of Dorsomorphin can vary between cell types. Perform a dose-response experiment to determine the IC50 for your specific assay.

    • Ligand/Activator Potency: Verify the activity of your AMPK activator (e.g., AICAR) or BMP ligand.

    • Assay Sensitivity: Ensure your detection method (e.g., Western blot) is sensitive enough to detect changes in the phosphorylation status of your target proteins.

Problem 3: Off-Target Effects

  • Question: I am concerned about the off-target effects of Dorsomorphin. How can I control for them?

  • Answer:

    • Use the Lowest Effective Concentration: Determine the lowest concentration of Dorsomorphin that gives you the desired inhibitory effect on your primary target to minimize off-target activity.

    • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended pathway, use another inhibitor with a different chemical structure that targets the same pathway.

    • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of the signaling pathway to see if it reverses the effect of Dorsomorphin.

    • Consider More Specific Inhibitors: For BMP signaling, LDN-193189 is a more specific inhibitor derived from Dorsomorphin.[9]

    • Control Experiments: Always include appropriate controls, such as vehicle-only treated cells and cells treated with the stimulus alone.

Signaling Pathways

AMPK Signaling Pathway

AMPK_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream_inhibited Downstream Inhibition cluster_downstream_activated Downstream Activation AMP/ATP_Ratio ↑ AMP/ATP Ratio LKB1 LKB1 AMP/ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK P CaMKK2 CaMKKβ (CaMKK2) CaMKK2->AMPK P Calcium ↑ Ca²⁺ Calcium->CaMKK2 ACC ACC (Fatty Acid Synthesis) AMPK->ACC P mTORC1 mTORC1 (Protein Synthesis, Cell Growth) AMPK->mTORC1 P SREBP1c SREBP-1c (Lipogenesis) AMPK->SREBP1c ULK1 ULK1 (Autophagy) AMPK->ULK1 P PGC1a PGC-1α (Mitochondrial Biogenesis) AMPK->PGC1a P GLUT4 GLUT4 Translocation (Glucose Uptake) AMPK->GLUT4 Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->AMPK

Caption: Dorsomorphin inhibits the AMPK signaling pathway.

BMP Signaling Pathway

BMP_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP4) TypeII_Receptor BMP Type II Receptor (BMPR2) BMP_Ligand->TypeII_Receptor TypeI_Receptor BMP Type I Receptor (ALK2, ALK3, ALK6) TypeII_Receptor->TypeI_Receptor Forms complex with ligand SMAD158 SMAD1/5/8 TypeI_Receptor->SMAD158 P pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression (e.g., Id1, Runx2) SMAD_Complex->Gene_Expression Translocates to nucleus Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->TypeI_Receptor

Caption: Dorsomorphin inhibits the BMP signaling pathway.

References

troubleshooting inconsistent results in Dorsmanin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorsomorphin A (also known as Compound C). Inconsistent results in experiments involving this inhibitor can arise from several factors, ranging from its multi-target nature to issues with its preparation and handling. This guide aims to address these common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of Dorsomorphin A?

Dorsomorphin A is a potent, ATP-competitive inhibitor of two main signaling pathways:

  • Bone Morphogenetic Protein (BMP) Pathway: It selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, which in turn blocks the phosphorylation of SMAD1/5/8.[1][2][3]

  • AMP-activated Protein Kinase (AMPK) Pathway: It is also a potent inhibitor of AMPK, with a reported Ki value of 109 nM.[1][2][4]

Q2: What are the known off-target effects of Dorsomorphin A?

A significant source of inconsistent results stems from Dorsomorphin A's off-target activities. Researchers should be aware of the following:

  • VEGF Type-2 Receptor (Flk1/KDR): Dorsomorphin A has been shown to inhibit the VEGF type-2 receptor, which can disrupt angiogenesis in model organisms like zebrafish.[5][6]

  • Other Kinases: While it does not significantly inhibit structurally similar kinases like ZAPK, SYK, PKCθ, PKA, or JAK3 at typical working concentrations, higher concentrations may lead to broader off-target effects.[1][7]

  • Akt/mTOR Pathway: In some cell types, such as human glioma cells, Dorsomorphin A can induce autophagy by downregulating the Akt/mTOR pathway, independent of AMPK inhibition.[8]

Q3: How should I prepare and store Dorsomorphin A stock solutions?

Proper preparation and storage are critical for maintaining the compound's efficacy and ensuring reproducible results.

  • Solubility: Dorsomorphin A is sparingly soluble in aqueous buffers.[8] It is typically dissolved in organic solvents like DMSO, ethanol, or DMF.[8][9]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the crystalline solid in the chosen organic solvent. For example, solubility is approximately 2.5 mg/ml in DMF and 0.14 mg/ml in ethanol.[8] For use in cell culture, the stock solution should be diluted into the culture medium immediately before use.[10]

  • Storage: The solid compound should be stored at -20°C and is stable for at least two years.[8] Stock solutions in organic solvents can be stored at -20°C, but it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[10] Aqueous solutions are not recommended for storage for more than one day.[8][9]

Q4: Are there more selective alternatives to Dorsomorphin A?

Yes, if off-target effects are a concern, researchers can consider using more selective BMP inhibitors that have been developed as analogs of Dorsomorphin A. These include:

  • LDN-193189: This derivative exhibits higher specificity for BMP receptors compared to Dorsomorphin A.[11]

  • Dorsomorphin Homolog 1 (DMH1): DMH1 is a highly selective inhibitor of ALK2.[12]

Troubleshooting Guide

Issue 1: High variability between experimental replicates.
Potential Cause Troubleshooting Step
Inconsistent Solubilization Ensure the Dorsomorphin A is fully dissolved in the organic solvent before further dilution. Gentle warming (e.g., 37°C for 10 minutes) and sonication can aid dissolution in DMSO.[13]
Degradation of Compound Prepare fresh dilutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored for more than a day.[8][9]
Pipetting Errors Use calibrated pipettes and ensure thorough mixing when diluting the stock solution into the final culture medium.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Issue 2: Unexpected or off-target phenotypes are observed.
Potential Cause Troubleshooting Step
Off-Target Effects Lower the concentration of Dorsomorphin A to the minimum effective dose for your specific application. Perform a dose-response curve to determine the optimal concentration.
VEGF Pathway Inhibition If your experimental system involves angiogenesis or vascular development, consider the potential inhibitory effect on the VEGF type-2 receptor.[5]
AMPK Inhibition Be aware that observed effects may be due to AMPK inhibition rather than, or in addition to, BMP pathway inhibition.[1] Use appropriate controls to dissect these effects.
Use of a More Selective Inhibitor If off-target effects are suspected to be confounding the results, consider using a more selective BMP inhibitor like DMH1 or LDN-193189.[11][12]
Issue 3: The expected biological effect is weak or absent.
Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. The effective concentration can vary.
Incorrect Timing of Treatment The timing of inhibitor addition can be critical, especially in differentiation protocols. For example, in embryonic stem cell differentiation to cardiomyocytes, the timing of Dorsomorphin A treatment is crucial for robust induction.[14][15]
Compound Inactivity Purchase Dorsomorphin A from a reputable supplier and check the purity specifications. If possible, verify the activity of a new batch with a known positive control experiment.
Cell-Specific Response The response to Dorsomorphin A can be cell-type dependent. Confirm that your cell type is responsive to BMP signaling and that the desired downstream pathway is active.

Quantitative Data Summary

Parameter Value Reference
AMPK Inhibition (Ki) 109 nM[1][4]
BMP4-induced SMAD1/5/8 Phosphorylation (IC50) 0.47 µM[13][16]
Solubility in Ethanol ~0.14 mg/ml[8]
Solubility in DMF ~2.5 mg/ml[8]
Solubility in 1:1 DMF:PBS (pH 7.2) ~0.083 mg/ml[8]

Experimental Protocols

General Protocol for Cell Treatment with Dorsomorphin A

  • Reconstitution: Prepare a stock solution of Dorsomorphin A in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mM.[17]

  • Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.[10]

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Treatment: The following day, dilute the Dorsomorphin A stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the old medium from the cells and replace it with the medium containing Dorsomorphin A.

  • Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the experiment.

  • Analysis: After incubation, proceed with the desired downstream analysis, such as Western blotting for phosphorylated SMADs or gene expression analysis of BMP target genes.

Western Blot for Phospho-SMAD1/5/8

  • Cell Lysis: After treatment with Dorsomorphin A and stimulation with a BMP ligand (e.g., BMP4), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total SMAD1 or a housekeeping protein (e.g., β-actin or α-tubulin) for loading control.[3]

Visualizations

Dorsomorphin_Signaling_Pathways cluster_BMP BMP Pathway cluster_AMPK AMPK Pathway BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII Binds BMPRI BMPR-I (ALK2/3/6) BMPRII->BMPRI Phosphorylates pSMAD pSMAD1/5/8 BMPRI->pSMAD Phosphorylates Gene Gene Transcription pSMAD->Gene AMP AMP/ATP Ratio AMPK AMPK AMP->AMPK Activates Downstream Downstream Targets AMPK->Downstream Phosphorylates Dorsomorphin Dorsomorphin A Dorsomorphin->BMPRI Inhibits Dorsomorphin->AMPK Inhibits Experimental_Workflow start Start prep Prepare Dorsomorphin A Stock (e.g., 10 mM in DMSO) start->prep seed Seed Cells prep->seed treat Treat Cells with Dorsomorphin A seed->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Results (e.g., Western Blot, qPCR) incubate->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results? var High Variability? start->var off_target Unexpected Phenotype? start->off_target No sol Check Solubilization & Freshness var->sol Yes no_effect Weak/No Effect? off_target->no_effect No conc Optimize Concentration (Dose-Response) off_target->conc Yes time Optimize Treatment Timing no_effect->time Yes alt Consider More Selective Inhibitor conc->alt purity Verify Compound Purity/Activity time->purity purity->conc

References

Technical Support Center: Dorsomorphin (Compound C)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dorsomorphin (also known as Compound C) in various experimental assays. Researchers should be aware of potential interferences arising from its biological activities and physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin (also known as Compound C) is a cell-permeable, ATP-competitive inhibitor.[1][2][3] It is most commonly used as an inhibitor of AMP-activated protein kinase (AMPK), with a Ki (inhibitor constant) of 109 nM.[2][3] Additionally, Dorsomorphin is a potent inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6.[2][4][5][6]

Q2: What are the known off-target effects of Dorsomorphin?

Dorsomorphin is known to be a non-specific kinase inhibitor, and its use can lead to several off-target effects.[1] Notably, it has been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) type-2 receptor (KDR/Flk-1), which can disrupt angiogenesis.[7] At higher concentrations, Dorsomorphin can also induce the phosphorylation of p38 and Akt in a ligand-independent manner. Due to these off-target activities, it is crucial to include appropriate controls in experiments.

Q3: Can Dorsomorphin interfere with luciferase reporter assays?

While Dorsomorphin is often used in experiments involving luciferase reporters to measure the activity of pathways like BMP signaling, direct chemical interference is not well-documented.[8][9] However, it is a known phenomenon that some small molecules can stabilize the luciferase enzyme, paradoxically leading to an increased signal.[10] This can be a source of false-positive results. It is recommended to perform a counter-screen to test for direct effects on the luciferase reporter.

Q4: Does Dorsomorphin exhibit autofluorescence or interfere with fluorescence-based assays?

Dorsomorphin is described as a light-yellow solid, which suggests it may absorb light and potentially interfere with absorbance or fluorescence-based assays.[6] Autofluorescence is a common issue with small molecules containing aromatic ring systems.[11] This can lead to high background signals. Additionally, compounds can "quench" fluorescence, leading to a decrease in signal.[11] It is advisable to measure the fluorescence spectrum of Dorsomorphin under your specific assay conditions.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Conflicting Results

You observe a cellular phenotype that is inconsistent with the known function of the intended target (e.g., AMPK or BMP inhibition).

This is likely due to one of Dorsomorphin's off-target effects.

Troubleshooting Workflow

G start Unexpected Phenotype Observed concentration Perform Dose-Response Curve start->concentration rescue Rescue Experiment (e.g., overexpress target) concentration->rescue Is phenotype dose-dependent? struct_analog Use Structurally Unrelated Inhibitor for the same target rescue->struct_analog knockdown Target Knockdown/out (siRNA, CRISPR) struct_analog->knockdown on_target On-Target Effect Confirmed knockdown->on_target Phenotype is lost off_target Off-Target Effect Suspected knockdown->off_target Phenotype persists off_target_panel Kinase Profiling Panel off_target->off_target_panel G start High Background/Non-specific Signal in Reporter Assay control_vector Counter-screen with Control Vector (constitutive promoter) start->control_vector biochem_assay Biochemical Assay (purified reporter protein + Dorsomorphin) start->biochem_assay no_effect No Effect on Control control_vector->no_effect Signal is normal interference Interference Confirmed control_vector->interference Signal is still affected biochem_assay->no_effect No direct inhibition biochem_assay->interference Direct inhibition/activation orthogonal_assay Orthogonal Assay (different detection method) interference->orthogonal_assay G cluster_dorsomorphin Dorsomorphin cluster_pathways Signaling Pathways dorsomorphin Dorsomorphin (Compound C) ampk AMPK Pathway dorsomorphin->ampk Inhibits (Primary Target) bmp BMP Pathway (ALK2/3/6) dorsomorphin->bmp Inhibits (Primary Target) vegf VEGF Pathway (KDR/Flk-1) dorsomorphin->vegf Inhibits (Off-Target)

References

Technical Support Center: Managing Dorsomorphin A Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to manage autofluorescence associated with Dorsomorphin A (also known as Compound C) in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin A and what are its primary applications?

Dorsomorphin A is a cell-permeable small molecule widely used in biological research. It is a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4]. Additionally, it is a selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated Smad1/5/8 phosphorylation and downstream signaling[5][6]. Its functions make it a valuable tool for studying cellular metabolism, embryogenesis, iron homeostasis, and directing stem cell differentiation[3][5].

Q2: What causes the autofluorescence of Dorsomorphin A?

The autofluorescence of Dorsomorphin A originates from its chemical structure, specifically the pyrazolo[1,5-a]pyrimidine core. This aromatic heterocyclic system can absorb light and re-emit it at a longer wavelength, a common property of many cyclic organic compounds. While a detailed public emission spectrum is not available, its UV absorbance maxima are at 204 nm and 301 nm[1]. This suggests it is likely excited by violet or blue light and emits fluorescence in the blue-to-green region of the spectrum (approximately 400-550 nm), which is a common range for autofluorescence from biological molecules and fixatives[7].

Q3: How can I determine the specific emission profile of Dorsomorphin A in my experimental setup?

The most effective way is to perform a control experiment. Prepare a sample with your cells or tissue treated with Dorsomorphin A under your standard experimental conditions but without any fluorescent labels (e.g., fluorescently-conjugated antibodies). Using a confocal microscope with a spectral detector, perform a "lambda scan" to acquire the emission spectrum of the Dorsomorphin A-treated sample across a range of relevant excitation wavelengths (e.g., 405 nm, 488 nm). This will provide an emission profile specific to your conditions, which is crucial for troubleshooting.

Q4: What are the primary strategies for mitigating Dorsomorphin A autofluorescence?

There are three main strategies:

  • Spectral Separation: Choose fluorophores for your specific labels that have excitation and emission spectra well separated from the autofluorescence of Dorsomorphin A. This often involves using dyes in the far-red or near-infrared range[8].

  • Signal Subtraction/Quenching: Use chemical quenching agents to reduce autofluorescence or computational methods like spectral unmixing to digitally separate the autofluorescence signal from your specific fluorescent signal[9][10].

  • Compound Substitution: If autofluorescence is intractable, consider using an alternative BMP pathway inhibitor that may have lower intrinsic fluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence is obscuring my signal after Dorsomorphin A treatment.

High, diffuse background can make it impossible to distinguish your signal of interest. After confirming the background is from the compound (see FAQ3), you can take several approaches.

Solution 1.1: Chemical Quenching Certain chemical agents can reduce autofluorescence from various sources. Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin but can also reduce background from other sources.

Solution 1.2: Computational Correction (Spectral Unmixing) If you have access to a spectral confocal microscope, you can use linear unmixing to separate the Dorsomorphin A signal from your fluorophore signals. This technique uses the unique emission spectrum of each fluorescent component (including the autofluorescence) to calculate its contribution to each pixel in the image.

Solution 1.3: Move to Far-Red/Near-Infrared (NIR) Fluorophores Autofluorescence from small molecules and endogenous compounds is typically strongest in the blue and green channels. By shifting your detection to longer wavelengths (e.g., using fluorophores like Alexa Fluor 647 or Cy5), you can often avoid the spectral window where Dorsomorphin A fluoresces.

Problem 2: My signal of interest is spectrally close to the Dorsomorphin A autofluorescence.

When your chosen fluorophore (e.g., FITC, GFP, Alexa Fluor 488) overlaps with the compound's autofluorescence, separating the signals is critical.

Solution 2.1: Use an Alternative, More Selective Inhibitor Dorsomorphin A has known off-target effects. Several analogs have been developed that are more selective for BMP receptors and may have different fluorescence properties. Dorsomorphin Homolog 1 (DMH1) is a highly selective ALK2 inhibitor and a potential alternative[11][12].

Data Presentation: Comparison of BMP Pathway Inhibitors

The following table summarizes key inhibitors of the BMP pathway, providing data to help select a potential alternative to Dorsomorphin A.

InhibitorCommon Name(s)Primary Target(s)Reported IC50 / KᵢPotential for Autofluorescence
Dorsomorphin Compound CAMPK, ALK2, ALK3, ALK6Kᵢ = 109 nM (AMPK)High (Pyrazolo[1,5-a]pyrimidine core)
LDN-193189 ALK2, ALK3IC₅₀ ≈ 5 nM (ALK2), 30 nM (ALK3)Likely (Structurally related to Dorsomorphin)
DMH1 Dorsomorphin Homolog 1ALK2IC₅₀ ≈ 108 nMPotentially lower; worth empirical testing

Experimental Protocols

Protocol 1: Characterizing Dorsomorphin A Autofluorescence Spectrum

This protocol describes how to determine the emission spectrum of Dorsomorphin A in your specific experimental context using a spectral confocal microscope.

  • Sample Preparation: Prepare two sets of samples (cells or tissue sections) according to your standard protocol.

    • Control Sample: Unstained and untreated sample.

    • Dorsomorphin A Sample: Unstained sample treated with Dorsomorphin A at the final working concentration and for the same duration as your experiment.

  • Microscope Setup: Turn on the confocal microscope and lasers you intend to use for your experiment (e.g., 405 nm, 488 nm).

  • Image Control Sample: Place the control sample on the microscope. Using the spectral detector, acquire a lambda scan to measure the baseline autofluorescence of your cells/tissue.

  • Image Dorsomorphin A Sample: Replace the control with the Dorsomorphin A sample. Using the exact same microscope settings (laser power, gain, pinhole), acquire a lambda scan.

  • Analyze Spectra: Use the microscope's software to display the emission spectra. Subtract the spectrum of the control sample from the Dorsomorphin A sample spectrum. The resulting curve is the emission profile of the Dorsomorphin A-induced autofluorescence under your experimental conditions. This spectrum can now be used for selecting well-separated fluorophores or for spectral unmixing.

Protocol 2: Reducing Autofluorescence with Sudan Black B

This protocol is a post-staining procedure to quench autofluorescence and is suitable for both frozen and paraffin-embedded sections[8].

  • Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove any undissolved particles.

  • Complete Immunostaining: Perform your entire immunofluorescence staining protocol, including secondary antibody incubation and final washes.

  • Incubation: After the final wash, remove excess buffer. Incubate the sections with the 0.1% Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Washing: Wash the sections thoroughly with PBS to remove excess Sudan Black B. Perform three washes of 5 minutes each.

  • Mounting: Mount the coverslip using an appropriate mounting medium.

  • Imaging: Proceed to image the sample. Note that Sudan Black B may not be compatible with all mounting media, so a compatibility test is recommended.

Visualizations

BMP BMP Ligand TypeII Type II Receptor (e.g., BMPRII) BMP->TypeII Binds TypeI Type I Receptor (ALK2, ALK3, ALK6) TypeII->TypeI Recruits & Phosphorylates Smad SMAD 1/5/8 TypeI->Smad Phosphorylates Dorso Dorsomorphin A Dorso->TypeI Inhibits pSmad pSMAD 1/5/8 Smad->pSmad Complex pSMAD/SMAD4 Complex pSmad->Complex Smad4 SMAD4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Dorsomorphin A Inhibition of the BMP Signaling Pathway.

start High Background Autofluorescence Observed q1 Is the autofluorescence spectrally defined? start->q1 characterize Characterize Spectrum (See Protocol 1) q1->characterize No q2 Can you use far-red fluorophores? q1->q2 Yes characterize->q2 shift_dyes Switch to Dyes >650 nm (e.g., Alexa Fluor 647) q2->shift_dyes Yes q3 Do you have a spectral detector? q2->q3 No end Problem Resolved shift_dyes->end unmix Perform Spectral Unmixing q3->unmix Yes quench Apply Chemical Quenching (e.g., Sudan Black B) q3->quench No unmix->end alternative Consider Alternative Inhibitor (e.g., DMH1) quench->alternative alternative->end

Troubleshooting Workflow for Dorsomorphin A Autofluorescence.

cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Acquire Experimental Image cluster_2 Step 3: Unmix and Analyze ref1 Sample 1: Unstained Control (Cellular Autofluorescence) unmix Apply Linear Unmixing Algorithm Using Reference Spectra ref1->unmix ref2 Sample 2: Dorsomorphin A Only (Compound Autofluorescence) ref2->unmix ref3 Sample 3: Fluorophore A Only ref3->unmix ref4 Sample 4: Fluorophore B Only ref4->unmix exp_img Acquire Lambda Scan of Fully Stained (Multi-Color) Sample exp_img->unmix out_img Generate Separated Images for Each Component unmix->out_img

Experimental Workflow for Spectral Unmixing.

References

Technical Support Center: Ensuring Reproducibility in Dorsomorphin (Compound C) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their experiments involving Dorsomorphin (also known as Compound C).

Frequently Asked Questions (FAQs)

Q1: What is Dorsomorphin and what are its primary targets?

Dorsomorphin is a cell-permeable small molecule that functions as a potent, reversible, and ATP-competitive inhibitor of two key signaling pathways:

  • AMP-activated protein kinase (AMPK) signaling: It inhibits AMPK with a Ki (inhibition constant) of 109 nM.[1][2]

  • Bone Morphogenetic Protein (BMP) signaling: It targets the type I BMP receptors ALK2, ALK3, and ALK6, thereby blocking the phosphorylation of downstream SMAD1/5/8.[1][3]

It is widely used in research to study processes such as cell differentiation, autophagy, and cancer cell apoptosis.[2][4]

Q2: What are the known off-target effects of Dorsomorphin?

A significant challenge in ensuring the reproducibility of Dorsomorphin studies is its off-target activity. While it is selective against several structurally related kinases like ZAPK, SYK, PKCθ, PKA, and JAK3, it has been shown to inhibit other signaling molecules, which can lead to confounding results.[2][5]

Key off-target effects include:

  • VEGF Type-2 Receptor (Flk1/KDR): Dorsomorphin can disrupt angiogenesis by inhibiting the VEGF type-2 receptor.[6][7]

  • Other Kinases: At higher concentrations, it can affect the activity of other kinases, leading to unintended biological consequences.[8]

To mitigate these effects, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.

Q3: How should I prepare and store Dorsomorphin solutions?

Proper preparation and storage are critical for the stability and activity of Dorsomorphin.

  • Solubility: Dorsomorphin is soluble in DMSO and dimethyl formamide (DMF).[1][5] It is sparingly soluble in aqueous buffers.[5] For cell culture applications, it is recommended to first dissolve Dorsomorphin in DMSO to make a concentrated stock solution and then dilute it with the pre-warmed aqueous buffer or cell culture medium of choice.[5][9]

  • Storage: Store the solid compound at -20°C, protected from light, where it should be stable for at least two years.[5][10] Stock solutions in DMSO can be stored in aliquots at -20°C for several months.[10][11] It is not recommended to store aqueous solutions for more than one day.[5][12] Avoid repeated freeze-thaw cycles of stock solutions.[9][13]

Troubleshooting Guide

Problem 1: Inconsistent or no effect of Dorsomorphin in my cell culture experiments.

Several factors can contribute to a lack of expected biological effect. Follow these troubleshooting steps to identify the potential cause.

Troubleshooting Workflow for Inconsistent Results

G start Start: Inconsistent Results check_solubility 1. Verify Solution Preparation - Freshly prepared? - Correct solvent (DMSO)? - Warmed to dissolve? start->check_solubility check_storage 2. Check Storage Conditions - Stored at -20°C? - Protected from light? - Avoided freeze-thaw? check_solubility->check_storage Solution OK check_concentration 3. Evaluate Concentration - Titrated for your cell line? - Within effective range (0.5-20 µM)? check_storage->check_concentration Storage OK check_cell_health 4. Assess Cell Health - Viability check (e.g., Trypan Blue)? - DMSO concentration < 0.5%? check_concentration->check_cell_health Concentration OK positive_control 5. Use Positive Controls - Known responsive cell line? - Verified downstream readout (e.g., p-SMAD1/5/8)? check_cell_health->positive_control Cells Healthy conclusion Isolate and address the identified issue. positive_control->conclusion Controls Validate Issue

Caption: Troubleshooting workflow for inconsistent Dorsomorphin effects.

Problem 2: Observing unexpected phenotypes or high cell toxicity.

This is often due to off-target effects or issues with the experimental setup.

Decision Tree for Unexpected Phenotypes or Toxicity

G start Start: Unexpected Phenotypes/Toxicity is_conc_high Is the Dorsomorphin concentration high? start->is_conc_high reduce_conc Action: Reduce concentration and perform dose-response. is_conc_high->reduce_conc Yes is_dmso_high Is the final DMSO concentration > 0.5%? is_conc_high->is_dmso_high No reduce_dmso Action: Lower DMSO concentration in final culture medium. is_dmso_high->reduce_dmso Yes is_incubation_long Is the incubation time extended? is_dmso_high->is_incubation_long No check_off_target Consider off-target effects. - Review literature for your cell type. - Use a more specific inhibitor (e.g., DMH1 for BMP). is_incubation_long->check_off_target No reduce_time Action: Shorten incubation time and perform a time-course experiment. is_incubation_long->reduce_time Yes

Caption: Decision tree for troubleshooting unexpected results.

Quantitative Data Summary

ParameterValueNotesReference(s)
Ki for AMPK 109 nMIn cell-free assays.[1][2]
IC50 for BMP4-induced SMAD phosphorylation 0.47 µMIn pulmonary artery smooth muscle cells.[11][14]
Effective Concentration in Cell Culture 0.5 µM - 20 µMVaries depending on the cell type and desired effect.[9]
In Vivo Dosage (mice) ~10 mg/kgAdministered via intravenous or intraperitoneal injection.[2][13]
SolventSolubilityReference(s)
DMSO ≥8.49 mg/mL[13]
DMF ~2.5 mg/mL[5]
Ethanol ~0.14 mg/mL[5]
1:1 DMF:PBS (pH 7.2) ~0.083 mg/mL[5]
PBS (pH 7.2) (hydrochloride form) ~1 mg/mL[12]

Key Signaling Pathways

Dorsomorphin's Dual Inhibition Mechanism

G cluster_bmp BMP Signaling cluster_ampk AMPK Signaling BMP BMP Ligand BMPR BMP Type I Receptors (ALK2, ALK3, ALK6) BMP->BMPR pSMAD p-SMAD1/5/8 BMPR->pSMAD Gene Gene Transcription pSMAD->Gene AMP AMP/ATP Ratio ↑ AMPK AMPK AMP->AMPK Downstream Downstream Targets (e.g., ACC, mTOR) AMPK->Downstream Dorsomorphin Dorsomorphin (Compound C) Dorsomorphin->BMPR Inhibits Dorsomorphin->AMPK Inhibits

Caption: Dorsomorphin inhibits both BMP and AMPK signaling pathways.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Dorsomorphin Stock Solution in DMSO

  • Materials: Dorsomorphin powder, pure DMSO.

  • Procedure: a. Gently tap the vial of Dorsomorphin to ensure all the powder is at the bottom. b. To reconstitute the entire vial to a 10 mM stock solution, add the appropriate volume of DMSO (e.g., 501 µL for a 2mg vial with a molecular weight of 399.5 g/mol ).[9] c. To facilitate dissolution, warm the solution to 37°C for 3-5 minutes and/or sonicate.[9][11] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.[10]

Protocol 2: General Cell Culture Treatment with Dorsomorphin

  • Preparation: a. Pre-warm the cell culture medium to 37°C.[9] b. Thaw an aliquot of the Dorsomorphin DMSO stock solution at 37°C.[9]

  • Treatment: a. Dilute the Dorsomorphin stock solution directly into the pre-warmed culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.[9] b. Mix the supplemented medium gently and filter it through a 0.2 µm low-protein binding filter if any precipitation is observed.[9][13] c. Replace the existing medium in your cell culture plates with the Dorsomorphin-containing medium. d. For acute pathway inhibition studies, a pre-treatment of 30-60 minutes is often sufficient.[13] For chronic studies, such as differentiation protocols, the medium may need to be refreshed daily.[13]

  • Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[15]

Protocol 3: Western Blot Analysis of SMAD1/5/8 Phosphorylation

  • Cell Treatment: Treat cells with Dorsomorphin for 30 minutes prior to stimulation with a BMP ligand (e.g., BMP4) for 30-60 minutes.[8][14]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody against phospho-SMAD1/5/8. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1 or a housekeeping protein like tubulin.[14]

References

Technical Support Center: Working with Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals working with prenylated flavonoids.

Frequently Asked Questions (FAQs)

Q1: My prenylated flavonoid has poor solubility in my aqueous assay buffer. How can I improve its solubility?

A1: Poor aqueous solubility is a common issue due to the lipophilic prenyl group.[1][2] Here are several approaches to improve solubility:

  • Co-solvents: Use a small percentage (typically 1-5%) of a water-miscible organic solvent such as DMSO, ethanol, or methanol to prepare a stock solution before further dilution in your aqueous buffer. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.

  • Solubilizing Agents: Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can encapsulate the lipophilic molecule, increasing its aqueous solubility.

  • pH Adjustment: The solubility of flavonoids with acidic or basic functional groups can be influenced by the pH of the solution. Adjusting the pH may increase ionization and, consequently, solubility.

  • Sonication: Applying ultrasonic waves can help to break down aggregates and enhance the dissolution of the compound.

Q2: I am observing unexpected estrogenic activity in my cell-based assays. What could be the cause?

A2: Unintended estrogenic effects can be a significant pitfall, particularly when working with certain prenylated flavonoids from hops, such as xanthohumol. Xanthohumol can be converted to 8-prenylnaringenin (8-PN), the most potent known phytoestrogen.[3] This conversion can occur spontaneously or be catalyzed by enzymes in cell culture or in vivo.[3]

Troubleshooting Steps:

  • Compound Purity Check: Verify the purity of your xanthohumol stock to ensure it is not contaminated with 8-PN. Use analytical techniques like HPLC or LC-MS.

  • Use a Stable Analog: If possible, consider using a synthetic derivative of xanthohumol that cannot be converted to 8-PN.[3]

  • Control for Estrogenic Effects: Include appropriate controls in your experimental design, such as co-treatment with an estrogen receptor antagonist (e.g., fulvestrant), to confirm if the observed effects are mediated through the estrogen receptor.

Q3: The yield of my prenylated flavonoid extraction is very low. How can I optimize the extraction process?

A3: The low natural abundance of many prenylated flavonoids can make extraction challenging.[2][4] Additionally, conventional extraction methods may not be selective, requiring extensive purification.[5][6]

Optimization Strategies:

  • Solvent Selection: Due to their lipophilic nature, solvents with moderate to low polarity are often more effective. Consider using ethyl acetate, chloroform, or a mixture of hexane and ethyl acetate.

  • Advanced Extraction Techniques: Modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve extraction efficiency and reduce solvent consumption.[7]

  • Selective Extraction: The use of hydrophobic ionic liquids has been shown to be highly efficient and selective for extracting prenylated flavonoids.[5]

  • Multi-step Purification: Following initial extraction, a multi-step purification process involving column chromatography (e.g., silica gel, Sephadex) is often necessary to isolate the compound of interest.

Troubleshooting Guides

Issue 1: Inconsistent Results in Bioassays

Possible Cause: Degradation of the prenylated flavonoid in the experimental medium. While some prenylated flavonoids like 8-PN and 6-PN are relatively stable, others can be susceptible to degradation under certain conditions (e.g., light, temperature, pH).[8]

Troubleshooting Workflow:

G start Inconsistent Bioassay Results check_stability Assess Compound Stability in Assay Medium start->check_stability prepare_fresh Prepare Fresh Stock Solutions Before Each Experiment check_stability->prepare_fresh If degradation is suspected minimize_exposure Minimize Exposure to Light and Elevated Temperatures prepare_fresh->minimize_exposure run_control Run a Time-Course Experiment to Monitor Compound Concentration minimize_exposure->run_control modify_conditions Modify Assay Conditions (e.g., pH, incubation time) run_control->modify_conditions If degradation is confirmed end Consistent Results Obtained run_control->end If stable modify_conditions->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

Detailed Steps:

  • Assess Stability: To confirm if your compound is degrading, incubate it in your complete assay medium under the exact experimental conditions (temperature, CO2, light) for the duration of your assay. At various time points, take aliquots and analyze the concentration of the parent compound using HPLC or LC-MS.

  • Fresh Preparations: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Environmental Control: Protect your compound from light by using amber vials and covering plates with foil. Maintain a consistent and appropriate temperature throughout the experiment.

  • Time-Course Analysis: If degradation is confirmed, a time-course experiment can help determine the window of stability for your compound in the assay.

Issue 2: Difficulty in Accurate Quantification by LC-MS

Possible Cause: Co-elution of isomeric prenylated flavonoids. Many prenylated flavonoids exist as isomeric pairs (e.g., 6-prenylnaringenin and 8-prenylnaringenin) that have identical molecular masses and similar fragmentation patterns in MS/MS, making their individual quantification challenging without proper chromatographic separation.[8]

Troubleshooting Protocol:

Table 1: HPLC Parameters for Separation of Prenylated Flavonoid Isomers

ParameterRecommendationRationale
Stationary Phase C8 or C18 reversed-phase columnProvides good separation for moderately nonpolar compounds.[8]
Mobile Phase Gradient elution with acetonitrile/methanol and water with 0.1% formic acid or acetic acidA gradient is necessary to resolve compounds with different polarities. The acid improves peak shape.[8]
Flow Rate 0.2 - 0.5 mL/minSlower flow rates can improve resolution.
Column Temperature 30 - 40 °CHigher temperatures can improve peak shape and reduce viscosity, but may affect compound stability.
Injection Volume 5 - 10 µLSmaller injection volumes can prevent peak broadening.

Experimental Workflow for Method Development:

G start Obtain Isomer Standards initial_run Initial Run with Generic Reversed-Phase Gradient start->initial_run check_resolution Check Resolution of Isomeric Peaks initial_run->check_resolution optimize_gradient Optimize Gradient Slope check_resolution->optimize_gradient Poor validate_method Validate Method (Linearity, Precision, Accuracy) check_resolution->validate_method Good adjust_solvent Adjust Organic Solvent Ratio (Acetonitrile vs. Methanol) optimize_gradient->adjust_solvent optimize_temp Optimize Column Temperature adjust_solvent->optimize_temp optimize_temp->initial_run Re-run end Accurate Quantification Achieved validate_method->end

Caption: Workflow for developing an LC-MS method for isomer separation.

Data and Protocols

Table 2: Solubility of Selected Prenylated Flavonoids

CompoundSolventSolubility (mg/mL)Temperature (°C)
XanthohumolEthanol> 10025
Methanol> 10025
DMSO> 10025
Water< 0.125
8-PrenylnaringeninEthanol~5025
Methanol~4025
DMSO> 10025
Water< 0.0525

Note: These are approximate values and can vary based on purity and experimental conditions. It is recommended to determine the solubility empirically for your specific batch and experimental setup.

Protocol: Ultrasound-Assisted Extraction of Prenylated Flavonoids from Plant Material

  • Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Solvent Addition: Suspend the powdered plant material in a suitable solvent (e.g., ethyl acetate or a 1:1 mixture of hexane and ethyl acetate) at a solid-to-liquid ratio of 1:10 (w/v).

  • Ultrasonication: Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at room temperature.

  • Filtration and Concentration: Filter the mixture to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to isolate the desired prenylated flavonoid.

References

Validation & Comparative

Dorsmanin A Versus Quercetin: A Comparative Guide on Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two flavonoids, Dorsmanin A and quercetin. The information presented is collated from experimental data to assist researchers and professionals in the fields of microbiology and drug development in evaluating their potential as antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and quercetin has been evaluated against a range of microorganisms, with their activity quantified by Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) or Minimum Bactericidal Concentration (MBC). These values, collated from various studies, are summarized below.

Table 1: Antimicrobial Activity of this compound
MicroorganismStrainMIC (µg/mL)MMC (µg/mL)
Pseudomonas aeruginosaPA01>128>128
Escherichia coliATCC 8739128>128
Klebsiella pneumoniaeATCC 11296>128>128
Proteus mirabilis>128>128
Shigella flexneri>128>128
Salmonella typhi>128>128
Enterobacter aerogenes>128>128
Mycobacterium smegmatis>128>128
Candida albicansATCC 10231>128>128

Data sourced from a study on compounds isolated from Dorstenia mannii[1][2][3][4][5].

Table 2: Antimicrobial Activity of Quercetin
MicroorganismStrain(s)MIC (µg/mL)MBC (µg/mL)
Pseudomonas aeruginosaPA158 - 37507500
Methicillin-resistant Staphylococcus aureusMRSA176-
Streptococcus mutans500-
Staphylococcus aureus20-
Micrococcus luteus25-
Shigella sonnei25-
Enterococcus faecalisMTCC 2729256-
Chromobacterium violaceum47.22-
Klebsiella pneumoniae242.6-
Sinorhizobium meliloti535.7-

Data compiled from multiple sources[6][7]. Note that MIC and MBC values can vary depending on the specific strain and the experimental conditions used.

Mechanisms of Antimicrobial Action

This compound

The precise antimicrobial mechanism of this compound has not been extensively elucidated in dedicated studies. However, as a flavonoid isolated from the Dorstenia genus, its mechanism is likely to be similar to other flavonoids from this source. Studies on related compounds suggest that the antimicrobial action involves the disruption of the bacterial cell membrane and the inhibition of macromolecular biosynthesis, including DNA, RNA, and proteins[5][8].

Quercetin

Quercetin exhibits a multi-faceted antimicrobial mechanism of action, which contributes to its broad-spectrum activity. The primary mechanisms include:

  • Cell Membrane Damage: Quercetin can disrupt the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular components[6][9][10][11].

  • Inhibition of Nucleic Acid Synthesis: It has been shown to interfere with the synthesis of both DNA and RNA in bacteria[6][9][10][11].

  • Protein Synthesis Inhibition: Quercetin can inhibit the synthesis of bacterial proteins, essential for their growth and survival[6][9][10][11].

  • Enzyme Inhibition: It can target and inhibit essential bacterial enzymes, disrupting metabolic pathways.

  • Reduction of Virulence Factors: Quercetin can decrease the expression of bacterial virulence factors, reducing their pathogenicity[6][9][10][11].

  • Biofilm Prevention: It has demonstrated the ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to eradicate[6].

  • Mitochondrial Dysfunction: In eukaryotic pathogens like fungi, quercetin can induce mitochondrial dysfunction[6][9][10][11].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and quercetin.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC)

This protocol is based on the broth microdilution method.

  • Preparation of Inoculum: Bacterial and yeast strains are cultured on appropriate agar plates. A few colonies are then transferred to a suitable broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Preparation of Test Compounds: this compound and quercetin are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated under optimal conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a growth indicator like p-iodonitrotetrazolium chloride (INT), where a color change indicates viable bacteria[1].

  • MMC/MBC Determination: To determine the MMC or MBC, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The plates are incubated for an appropriate period. The MMC/MBC is defined as the lowest concentration of the compound that results in no microbial growth on the sub-culture plates[1].

experimental_workflow_mic_mmc cluster_prep Preparation cluster_assay Assay cluster_determination Determination prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Compounds prep_compounds->inoculation incubation Incubate inoculation->incubation mic_det Determine MIC incubation->mic_det subculture Sub-culture from Clear Wells mic_det->subculture mmc_det Determine MMC/MBC subculture->mmc_det

Caption: Workflow for MIC and MMC/MBC Determination.

Signaling Pathways in Antimicrobial Action

The following diagrams illustrate the proposed signaling and molecular targets involved in the antimicrobial action of this compound and quercetin.

This compound: Proposed Mechanism of Action

Based on the general activity of flavonoids from Dorstenia, the proposed mechanism for this compound involves direct interaction with the bacterial cell envelope and interference with essential biosynthetic pathways.

dorsmanin_a_mechanism cluster_cell Bacterial Cell Dorsmanin_A This compound Cell_Membrane Cell Membrane Dorsmanin_A->Cell_Membrane Disruption DNA_Synthesis DNA Synthesis Dorsmanin_A->DNA_Synthesis Inhibition RNA_Synthesis RNA Synthesis Dorsmanin_A->RNA_Synthesis Inhibition Protein_Synthesis Protein Synthesis Dorsmanin_A->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Cell_Membrane->Cell_Death DNA_Synthesis->Cell_Death RNA_Synthesis->Cell_Death Protein_Synthesis->Cell_Death

Caption: Proposed Antimicrobial Mechanism of this compound.

Quercetin: Multifactorial Mechanism of Action

Quercetin's broad-spectrum activity is attributed to its ability to target multiple cellular processes in microorganisms.

quercetin_mechanism cluster_targets Cellular Targets Quercetin Quercetin Cell_Membrane Cell Membrane Integrity Quercetin->Cell_Membrane Disrupts Nucleic_Acid Nucleic Acid Synthesis Quercetin->Nucleic_Acid Inhibits Protein_Synth Protein Synthesis Quercetin->Protein_Synth Inhibits Virulence Virulence Factor Expression Quercetin->Virulence Reduces Biofilm Biofilm Formation Quercetin->Biofilm Prevents Bacterial_Inhibition Inhibition of Bacterial Growth Cell_Membrane->Bacterial_Inhibition Nucleic_Acid->Bacterial_Inhibition Protein_Synth->Bacterial_Inhibition Virulence->Bacterial_Inhibition Biofilm->Bacterial_Inhibition

Caption: Multifactorial Antimicrobial Mechanism of Quercetin.

Conclusion

Both this compound and quercetin exhibit antimicrobial properties, but their spectrum and potency appear to differ based on available data. Quercetin has been more extensively studied, demonstrating a broad range of activity against both Gram-positive and Gram-negative bacteria, with well-documented multifactorial mechanisms of action[6][9][10][11]. In contrast, the available data for this compound suggests it may have a more limited spectrum of activity, with higher MIC values against the tested strains[1][2][3][4][5].

For researchers and drug development professionals, quercetin presents a more characterized profile with a wider range of potential applications as an antimicrobial agent. Further research is warranted to fully elucidate the antimicrobial potential and mechanism of action of this compound and to conduct direct comparative studies with quercetin under standardized conditions.

References

A Comparative Guide to Dorsmanin A and Other Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the diverse class of prenylated flavonoids presents a rich landscape for the discovery of novel therapeutic agents. This guide provides an objective comparison of Dorsmanin A with other notable prenylated flavonoids isolated from Dorstenia mannii—namely Dorsmanin C, Dorsmanin F, and 6,8-diprenyleriodictyol. The comparison focuses on their performance in key biological assays, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of this compound and its counterparts. This allows for a direct comparison of their potency.

Table 1: Antimicrobial Activity of Prenylated Flavonoids from Dorstenia mannii

CompoundMIC (μg/mL) vs. Enterococcus faecalisMIC (μg/mL) vs. Pseudomonas aeruginosa PA01MIC (μg/mL) vs. Candida albicans ATCC 90028
This compound128>128128
Dorsmanin C8432
Dorsmanin F64128128
6,8-diprenyleriodictyol64128128
Ciprofloxacin (control)11-
Amphotericin B (control)--0.5

Data sourced from Mbaveng et al., BMC Complementary and Alternative Medicine, 2012.[1][2][3]

Table 2: Antioxidant Activity of Prenylated Flavonoids from Dorstenia mannii

CompoundDPPH Radical Scavenging (IC50, μM)Inhibition of LDL Oxidation (IC50, μM)
Dorsmanin C2.50.5
Dorsmanin F10.00.8
6,8-diprenyleriodictyol7.50.7
Quercetin (control)5.00.4
Butylated Hydroxytoluene (BHT) (control)20.0-

Data sourced from Dufall et al., Journal of Ethnopharmacology, 2003.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimal inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The prenylated flavonoids were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial twofold dilutions were then prepared in the appropriate culture broth in a 96-well microtiter plate.

  • Incubation: The prepared microbial inoculum was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol was prepared. The solution was kept in the dark to prevent degradation.

  • Assay Procedure: Different concentrations of the test compounds were added to the DPPH solution in a 96-well plate. The mixture was shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution was measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined from a plot of scavenging activity against the concentration of the compound.

Inhibition of Low-Density Lipoprotein (LDL) Oxidation Assay

This assay assesses the ability of the compounds to prevent the oxidation of LDL, a key event in the development of atherosclerosis.

  • Isolation of LDL: Human LDL was isolated from the plasma of healthy volunteers by ultracentrifugation.

  • Oxidation Induction: LDL was incubated with a transition metal ion, typically copper (II) sulfate (CuSO₄), to induce oxidation.

  • Treatment with Test Compounds: The test compounds at various concentrations were pre-incubated with the LDL solution before the addition of CuSO₄.

  • Monitoring Oxidation: The kinetics of LDL oxidation were monitored by measuring the formation of conjugated dienes, which is an early marker of lipid peroxidation. This is typically done by continuously monitoring the change in absorbance at 234 nm.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits LDL oxidation by 50%, was calculated from the dose-response curve.

Signaling Pathway Visualization

Prenylated flavonoids exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways often implicated in the anti-inflammatory and anticancer activities of flavonoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Gene transcription Dorsmanins Dorsmanins Dorsmanins->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by Dorsmanins.

anticancer_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PrenylatedFlavonoids Prenylated Flavonoids PrenylatedFlavonoids->PI3K Inhibition PrenylatedFlavonoids->Akt Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by prenylated flavonoids.

References

Validating the Mechanism of Action of Dorsomorphin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dorsomorphin A (also known as Compound C) and an alternative, SBI-0206965, for the experimental validation of their mechanism of action as AMP-activated protein kinase (AMPK) inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these pharmacological tools.

Introduction to Dorsomorphin A and its Alternatives

Dorsomorphin A, widely known as Compound C, is a cell-permeable pyrazolopyrimidine compound.[1][2] It is a potent, reversible, and ATP-competitive inhibitor of AMPK, a key regulator of cellular energy homeostasis.[3][4][5] However, the utility of Dorsomorphin A as a specific AMPK inhibitor is compromised by its significant off-target effects. It has been shown to inhibit other kinases, including bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and vascular endothelial growth factor receptor 2 (VEGFR2/KDR).[6][7][8][9] This lack of specificity can lead to misinterpretation of experimental results, as observed effects may be independent of AMPK inhibition.[6][10][11]

As a more selective alternative, SBI-0206965 has emerged. While originally identified as an inhibitor of the autophagy-initiating kinase ULK1, it also potently inhibits AMPK.[1][3][12] Studies have demonstrated that SBI-0206965 exhibits greater selectivity for AMPK compared to Dorsomorphin A, although it is not entirely without off-target effects, inhibiting some AMPK-related kinases.[1][13]

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the inhibitory activities of Dorsomorphin A (Compound C) and SBI-0206965 against their primary target, AMPK, and key off-targets. This quantitative data is crucial for designing experiments and interpreting results.

Inhibitor Target Kinase Inhibitory Potency Reference
Dorsomorphin A (Compound C) AMPKKᵢ = 109 nM[3][4][5]
ALK2/BMPR-IIC₅₀ = 148 nM[1][2]
KDR/VEGFR2IC₅₀ = 25.1 nM[1][2]
SBI-0206965 AMPK (α1β1γ1)IC₅₀ = 250-300 nM[6]
ULK1IC₅₀ = 108 nM[3]
ULK2IC₅₀ = 711 nM[3]

Experimental Protocols for Validating Mechanism of Action

To validate the mechanism of action of AMPK inhibitors, a combination of in vitro and cell-based assays is recommended. Below are detailed protocols for two fundamental experiments.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified AMPK.

Objective: To determine the IC₅₀ value of the inhibitor against AMPK.

Materials:

  • Purified active AMPK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP (at a concentration close to its Kₘ for AMPK)

  • AMPK substrate peptide (e.g., SAMS peptide)

  • Inhibitor stock solution (Dorsomorphin A or SBI-0206965 in DMSO)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare serial dilutions of the inhibitor in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the purified AMPK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (spiked with [γ-³²P]ATP if using the radioactive method).

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop buffer or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done by measuring the incorporated radioactivity.[4] For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of AMPK Signaling in Cells

This cell-based assay assesses the inhibitor's effect on the phosphorylation state of AMPK and its downstream targets, providing evidence of target engagement in a cellular context.

Objective: To determine if the inhibitor blocks the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cell line of interest (e.g., HeLa, C2C12 myotubes)

  • Cell culture medium and reagents

  • AMPK activator (e.g., AICAR, metformin)

  • Inhibitor (Dorsomorphin A or SBI-0206965)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the cells with an AMPK activator for a short period (e.g., 30-60 minutes) in the continued presence of the inhibitor.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[14]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.[14]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]

  • Strip the membrane and re-probe for total AMPKα, phospho-ACC, and total ACC to normalize the data.

  • Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of AMPK and ACC.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and the experimental workflows.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream_catabolic Catabolic Activation (ATP Production) cluster_downstream_anabolic Anabolic Inhibition (ATP Consumption) LKB1 LKB1 AMPK AMPK LKB1->AMPK phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK AMP_ATP ↑ AMP/ATP Ratio AMP_ATP->LKB1 activates Calcium ↑ Ca²⁺ Calcium->CaMKK2 activates Glycolysis Glycolysis AMPK->Glycolysis FattyAcidOx Fatty Acid Oxidation AMPK->FattyAcidOx Autophagy Autophagy AMPK->Autophagy ProteinSynth Protein Synthesis (mTORC1) AMPK->ProteinSynth LipidSynth Lipid Synthesis (ACC) AMPK->LipidSynth Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Caption: Simplified AMPK signaling pathway.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate, ATP) start->prep_reagents plate_setup Add Inhibitor and Enzyme to 384-well Plate prep_reagents->plate_setup initiate_reaction Initiate Reaction with Substrate/ATP Mix plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify Quantify Phosphorylated Substrate stop_reaction->quantify analyze Analyze Data and Determine IC₅₀ quantify->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with Inhibitor and Activator start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip and Re-probe (e.g., Total AMPK) detection->reprobe analysis Quantify and Analyze Results reprobe->analysis end End analysis->end

Caption: Western Blot Workflow.

Conclusion

Validating the mechanism of action of any pharmacological inhibitor is paramount for the integrity of research findings. While Dorsomorphin A (Compound C) is a widely used AMPK inhibitor, its off-target effects necessitate careful experimental design and data interpretation. The use of more selective inhibitors like SBI-0206965, in conjunction with rigorous validation experiments as outlined in this guide, will enable researchers to more confidently attribute observed cellular effects to the inhibition of AMPK signaling.

References

Dorsmanin A: A Comparative Analysis of Binding Affinity with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Dorsmanin A with potential protein targets, placed in the context of known inhibitors. Due to the limited publicly available data on the specific protein targets of this compound, this document uses the Bromodomain-containing protein 4 (BRD4) as a representative target. Flavonoids, the chemical class to which this compound belongs, have been investigated as potential inhibitors of bromodomains. This guide presents a hypothetical comparison to illustrate how this compound's binding affinity could be evaluated against other known BRD4 inhibitors.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of several known small molecule inhibitors targeting the first bromodomain (BD1) of BRD4. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the binding of a probe by 50%. A lower IC50 value indicates a higher binding affinity.

CompoundChemical ClassTarget(s)IC50 (nM) for BRD4 (BD1)Reference Compound
This compound (Hypothetical) Prenylated FlavonoidBRD4To Be DeterminedNo
(+)-JQ1ThienotriazolodiazepineBET family77Yes
OTX-015 (Birabresib)ThienotriazolodiazepineBET family92 - 112Yes
RVX-208 (Apabetalone)QuinazolinoneBET family~5,000 - 30,000 (BD2 selective)No
3',4',7,8-tetrahydroxyflavoneFlavonoidBRD417,900 (BD2 selective)No
DC-BD-03Trimethoxy-ring compoundBRD42,010No

Note: The binding affinity for this compound is presented as "To Be Determined" as there is no publicly available experimental data for its interaction with BRD4. The IC50 values for RVX-208 and 3',4',7,8-tetrahydroxyflavone show selectivity for the second bromodomain (BD2) of BRD4.[1][2][3][4][5][6][7]

Signaling Pathway of BRD4

BRD4 is a key epigenetic reader that plays a crucial role in regulating gene transcription. It binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters and enhancers. This leads to the expression of genes involved in cell cycle progression, proliferation, and inflammation. Dysregulation of BRD4 activity is implicated in various diseases, including cancer and inflammatory conditions. Key signaling pathways influenced by BRD4 include NF-κB and JAK/STAT.[8][9][10][11]

BRD4_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates IκB IκB Cytokine_Receptor->IκB Leads to degradation of STAT STAT JAK->STAT Phosphorylates STAT->STAT BRD4 BRD4 STAT->BRD4 Interacts with NF-κB NF-κB IκB->NF-κB Inhibits NF-κB->BRD4 Interacts with Acetylated_Histones Acetylated_Histones BRD4->Acetylated_Histones Binds to P-TEFb P-TEFb BRD4->P-TEFb Recruits RNA_Pol_II RNA_Pol_II P-TEFb->RNA_Pol_II Phosphorylates Gene_Transcription Gene_Transcription RNA_Pol_II->Gene_Transcription Initiates Pro-inflammatory_Genes Pro-inflammatory_Genes Gene_Transcription->Pro-inflammatory_Genes Cell_Cycle_Genes Cell_Cycle_Genes Gene_Transcription->Cell_Cycle_Genes Dorsmanin_A Dorsmanin_A Dorsmanin_A->BRD4 Inhibits (Hypothetical)

Caption: Hypothetical signaling pathway of BRD4 and its potential inhibition by this compound.

Experimental Protocols for Binding Affinity Determination

Several biophysical and biochemical assays can be employed to determine the binding affinity of small molecules like this compound to target proteins such as BRD4. Below are detailed methodologies for two commonly used techniques: AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between a biotinylated histone peptide and a GST-tagged BRD4 protein.[12][13][14][15]

Materials:

  • GST-tagged BRD4 protein

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer.

  • Reagent Preparation:

    • Dilute GST-BRD4 protein to the desired concentration in assay buffer.

    • Dilute biotinylated histone H4 peptide to the desired concentration in assay buffer.

    • Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's instructions.

  • Assay Reaction:

    • Add the test compound solution to the wells of the 384-well plate.

    • Add the diluted GST-BRD4 protein to the wells.

    • Add the diluted biotinylated histone H4 peptide to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

  • Bead Addition:

    • Add the prepared Acceptor beads to all wells.

    • Add the prepared Donor beads to all wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity between a Europium-labeled BRD4 protein (donor) and an APC-labeled acetylated peptide (acceptor).[16][17][18][19]

Materials:

  • Europium-labeled BRD4 protein

  • Biotinylated and acetylated histone peptide

  • Streptavidin-APC conjugate

  • TR-FRET Assay Buffer

  • 384-well microplate

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in TR-FRET assay buffer.

  • Reagent Preparation:

    • Dilute the Europium-labeled BRD4 protein to the working concentration in assay buffer.

    • Prepare a mixture of the biotinylated acetylated histone peptide and Streptavidin-APC in assay buffer.

  • Assay Reaction:

    • Add the test compound solution to the wells of the 384-well plate.

    • Add the diluted Europium-labeled BRD4 protein to the wells.

    • Add the peptide/Streptavidin-APC mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot against the compound concentration to determine the IC50 value.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Dilution Prepare serial dilution of test compound Plate_Loading Add compound, protein, and probe to 384-well plate Compound_Dilution->Plate_Loading Reagent_Preparation Prepare target protein and labeled probe Reagent_Preparation->Plate_Loading Incubation Incubate to reach binding equilibrium Plate_Loading->Incubation Signal_Detection Measure signal (e.g., AlphaScreen, TR-FRET) Incubation->Signal_Detection Data_Analysis Calculate IC50 values from dose-response curves Signal_Detection->Data_Analysis

Caption: Generalized workflow for a binding affinity assay.

References

Unraveling the Antioxidant Power of Dorsmanin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the antioxidant mechanisms of Dorsmanin A, a prenylated flavonoid, reveals its potential as a potent free-radical scavenger and inhibitor of lipid peroxidation. While direct experimental data on this compound is limited, a comprehensive analysis of its close structural analogs, Dorsmanin C and Dorsmanin F, isolated from the same source, Dorstenia mannii, provides compelling evidence of its likely antioxidant prowess. This guide offers a comparative analysis of this compound's anticipated antioxidant activity against other well-known antioxidants, supported by available experimental data on its congeners, and details the experimental protocols for assessing these properties.

Direct and Indirect Antioxidant Mechanisms

The antioxidant action of flavonoids like this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Antioxidant Activity: This primarily involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The prenyl group attached to the flavonoid core of Dorsmanins is believed to enhance their lipophilicity, allowing for better interaction with lipid-rich environments such as cell membranes and low-density lipoproteins (LDL), thus protecting them from oxidative damage. Studies on the closely related Dorsmanin C and F have demonstrated their capacity to act as potent scavengers of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical and to inhibit copper-induced LDL oxidation.

Indirect Antioxidant Activity: Beyond direct radical scavenging, flavonoids can exert antioxidant effects by modulating cellular signaling pathways. A key pathway implicated in the cellular antioxidant response is the Keap1/Nrf2/ARE pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This transcriptional activation results in the enhanced synthesis of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which fortifies the cell's defense against oxidative damage.

Comparative Antioxidant Performance

Quantitative data for this compound is not yet available. However, the performance of its close relatives, Dorsmanin C and F, has been compared to the well-established antioxidants quercetin (a flavonoid) and butylated hydroxytoluene (BHT, a synthetic antioxidant).

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC50 value indicates a higher antioxidant potency. While a specific IC50 for this compound is not available, studies have shown that Dorsmanin C and F are more potent scavengers of DPPH than BHT[1]. For a quantitative perspective, the IC50 value of Scandenone, another prenylated flavonoid, is provided alongside those of quercetin and BHT.

CompoundDPPH Radical Scavenging IC50 (µM)
Scandenone9.8[2][3]
Quercetin4.6 - 19.3
BHT> 200

Note: Data for Scandenone is used as a proxy for a prenylated flavonoid of the same class as Dorsmanins. The range for Quercetin reflects variability across different studies.

Inhibition of LDL Oxidation

The oxidation of low-density lipoprotein (LDL) is a key event in the pathogenesis of atherosclerosis. The ability of an antioxidant to inhibit this process is a crucial indicator of its potential cardioprotective effects. Dorsmanins C and F have been shown to be highly effective inhibitors of copper-mediated LDL oxidation, with a potency comparable to that of quercetin.

CompoundLDL Oxidation Inhibition IC50 (µM)
Dorsmanin C & F< 1[1]
QuercetinSimilar to Dorsmanin C & F[1]

Experimental Protocols

To ensure the reproducibility and standardization of antioxidant activity assessment, detailed experimental protocols are essential. Below are the methodologies for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • The antioxidant compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.

  • In a microplate or cuvette, a fixed volume of the DPPH solution is added to each concentration of the antioxidant solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the antioxidant compound are prepared.

  • A small volume of the antioxidant solution is mixed with a larger volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is warmed to 37°C.

  • A small volume of the antioxidant sample is added to a larger volume of the FRAP reagent.

  • The absorbance of the mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

  • The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.

Visualizing the Mechanisms

To better understand the complex processes involved in the antioxidant action of this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DorsmaninA This compound DorsmaninA->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Keap1/Nrf2/ARE signaling pathway.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Prep Prepare this compound (serial dilutions) Mixing Mix Sample and Reagent Sample_Prep->Mixing Reagent_Prep Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) Reagent_Prep->Mixing Incubation Incubate (defined time and temperature) Mixing->Incubation Spectro Measure Absorbance (Spectrophotometer) Incubation->Spectro Calculation Calculate % Inhibition Spectro->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Unraveling the Bioactivity of Dorsmanin A: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the available information on a closely related compound, Dorsmanin F , to offer a proxy for understanding the potential activity of this class of compounds. It is imperative to underscore that the data presented for Dorsmanin F may not be directly extrapolated to Dorsmanin A.

Comparative Cytotoxicity of Dorsmanin F

Limited studies have reported the cytotoxic effects of Dorsmanin F against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The available IC50 values for Dorsmanin F are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
CCRF-CEMLeukemia5.34
CEM/ADR5000Drug-Resistant LeukemiaNot Reported
MDA-MB-231-BCRPDrug-Resistant Breast Cancer33.30
HCT116 (p53+/+)Colon CarcinomaNot Reported
HCT116 (p53-/-)Colon CarcinomaNot Reported
U87MGGlioblastomaNot Reported
U87MG.ΔEGFRGlioblastomaNot Reported
HepG2Hepatocellular CarcinomaNot Reported

Note: The table is populated with data from a single study on Dorsmanin F. "Not Reported" indicates that specific values were not provided in the accessible literature for those cell lines in the context of Dorsmanin F activity.

Experimental Protocols

The determination of a compound's cytotoxic activity is a fundamental step in drug discovery. The following is a generalized protocol for assessing cell viability using the MTT assay, a common colorimetric method.

Protocol: MTT Assay for Cell Viability

1. Cell Seeding:

  • Culture the desired cell lines in appropriate growth medium until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound (or the compound of interest) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program (e.g., GraphPad Prism).

Potential Signaling Pathways and Experimental Workflow

While the specific molecular targets and signaling pathways modulated by this compound are not well-defined in the literature, flavonoids, the class of compounds to which dorsmanins belong, are known to interact with various cellular signaling cascades, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Below are diagrams generated using the DOT language to visualize a generic experimental workflow for assessing cytotoxicity and a simplified representation of a common signaling pathway that could be influenced by a cytotoxic compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis a Cell Line Culture b Cell Seeding in 96-well Plate a->b d Cell Treatment b->d c Compound Dilution c->d e MTT Addition d->e f Formazan Solubilization e->f g Absorbance Reading f->g h Calculate % Viability g->h i Determine IC50 h->i

Caption: A generalized workflow for determining the IC50 of a compound in a cell line.

G Simplified Apoptosis Signaling Pathway Dorsmanin_A This compound (Hypothetical) Stress_Signal Cellular Stress Dorsmanin_A->Stress_Signal Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Stress_Signal->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical signaling cascade leading to apoptosis that could be induced by a cytotoxic compound.

Synergistic Effects of Dorsomorphin A with Known Antibiotics: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies investigating the synergistic effects of Dorsomorphin A (also known as Compound C) with known antibiotics for antibacterial applications. While the scientific community has explored the synergistic potential of various compounds with antibiotics to combat antimicrobial resistance, Dorsomorphin A has not been a subject of such research.

Dorsomorphin A is primarily recognized and studied as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6). Its application in research has predominantly been to elucidate the roles of these signaling pathways in various physiological and pathological processes, including cancer cell metabolism, autophagy, and cellular differentiation.

Currently, there is no publicly available experimental data, such as Fractional Inhibitory Concentration Index (FICI) values, fold changes in Minimum Inhibitory Concentration (MIC), or time-kill assay results, to support any synergistic or antagonistic interaction between Dorsomorphin A and any class of antibiotics. Consequently, a comparison guide with supporting experimental data and detailed protocols on this specific topic cannot be constructed.

Known Mechanism of Action of Dorsomorphin A

While not studied in the context of antibiotic synergy, the primary mechanisms of action of Dorsomorphin A are well-documented in other biological contexts. The diagram below illustrates the established signaling pathways inhibited by Dorsomorphin A.

Dorsomorphin_A_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm BMP_Receptor BMP Type I Receptor (ALK2, ALK3, ALK6) SMADs SMAD1/5/8 BMP_Receptor->SMADs Phosphorylates AMPK AMPK Downstream_AMPK Downstream Targets (e.g., mTOR, ULK1) AMPK->Downstream_AMPK Regulates Downstream_BMP Downstream Gene Transcription SMADs->Downstream_BMP Regulates BMP_Ligand BMP Ligand BMP_Ligand->BMP_Receptor Binds Dorsomorphin_A Dorsomorphin A (Compound C) Dorsomorphin_A->BMP_Receptor Inhibits Dorsomorphin_A->AMPK Inhibits AMP AMP/ATP Ratio AMP->AMPK Activates

Safety Operating Guide

Navigating the Disposal of Dorsmanin A: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Dorsmanin A, a prenylated flavonoid sourced from plants like Psoralea corylifolia and Dorstenia mannii, requires careful handling and disposal due to the absence of specific, publicly available disposal guidelines.[1][2] In the absence of a detailed Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach based on established best practices for handling potentially hazardous chemical waste is essential.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling this compound.[3] All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

In the event of a spill, the material should be absorbed with an inert, non-combustible absorbent material such as sand or vermiculite. The absorbed material should then be collected into a sealed, properly labeled container for disposal as chemical waste.

General Disposal Protocol for this compound

Given the lack of specific disposal data for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step guide outlines a general procedure for its disposal. This protocol is based on prudent laboratory practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Solid waste (e.g., contaminated gloves, weighing papers, absorbent materials) should be collected separately from liquid waste.

2. Container Selection and Labeling:

  • Use a chemically resistant, leak-proof container with a secure lid for collecting this compound waste.

  • The container must be clearly labeled as hazardous waste and should identify the contents, including the name "this compound" and any solvents used.

3. Waste Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from drains and sources of ignition.

  • Employ secondary containment, such as placing the primary waste container inside a larger, chemically resistant bin, to mitigate the impact of potential leaks.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste pickup requests and provide them with all necessary information about the waste stream.

The following table summarizes key information and recommendations for the disposal of this compound, based on its general chemical properties and standard laboratory safety protocols.

ParameterGuideline and InformationSource
Chemical Name This compound[4]
CAS Number 162229-27-8[4]
Chemical Class Prenylated Flavonoid, Chalcone[1][2]
Physical Form Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Disposal Classification Treat as Hazardous Chemical Waste (in the absence of specific data)General Laboratory Practice
Recommended PPE Safety glasses, chemical-resistant gloves, lab coat[3]
Spill Containment Inert, non-combustible absorbent material (e.g., sand, vermiculite)[3]
Waste Container Chemically resistant, leak-proof, with a secure lid[5]
Disposal Route Via institutional Environmental Health and Safety (EHS) departmentGeneral Laboratory Practice

Experimental Protocols and Methodologies

While specific experimental protocols for the disposal of this compound are not available, the general principles of chemical waste handling are derived from established laboratory safety guidelines. The operational plan for disposal follows a logical progression from initial handling to final removal by a certified waste management service.

Workflow for Proper Disposal of this compound

The following diagram illustrates the recommended workflow for the safe disposal of this compound from a laboratory setting. This workflow emphasizes the importance of following institutional safety protocols and regulatory requirements.

G This compound Disposal Workflow A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate this compound Waste at Point of Generation A->B C Step 3: Select and Label Appropriate Waste Container B->C D Step 4: Transfer Waste to Container in a Ventilated Area C->D E Step 5: Securely Seal and Store Container in Designated Area D->E F Step 6: Contact Institutional EHS for Waste Pickup E->F G Step 7: Document Waste for Manifest F->G H Step 8: Professional Disposal by Certified Vendor G->H

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound waste in a laboratory.

It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety department to ensure that all disposal procedures are in full compliance with local, state, and federal regulations. The information provided here is intended as a guide based on general laboratory safety principles in the absence of specific data for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dorsmanin A
Reactant of Route 2
Reactant of Route 2
dorsmanin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.